Isoquinoline-8-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
isoquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,(H2,10,12,13) |
InChI Key |
ABOWKURZVKFZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Isoquinoline-8-Sulfonamides as Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of isoquinoline-8-sulfonamide derivatives as potent inhibitors of protein kinases. It delves into their binding modalities, selectivity profiles, and the downstream signaling pathways they modulate, with a focus on prominent members of this class, including Fasudil and H-89.
Core Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which this compound compounds inhibit protein kinase activity is through competitive inhibition with adenosine triphosphate (ATP).[1][2][3] These small molecules are designed to bind to the ATP-binding pocket located in the catalytic domain of protein kinases.[4] This binding event physically obstructs the entry of ATP, thereby preventing the transfer of the gamma-phosphate group from ATP to the serine, threonine, or tyrosine residues of substrate proteins. This blockade of phosphorylation effectively halts the downstream signaling cascade mediated by the target kinase.
The isoquinoline ring is a critical pharmacophore for this class of inhibitors. It establishes key interactions within the ATP binding site. Specifically, the nitrogen atom at position 2 of the isoquinoline ring is crucial for forming a hydrogen bond with the hinge region of the kinase, a structural element that connects the N- and C-terminal lobes of the catalytic domain.[1][2] This interaction mimics the hydrogen bonding of the adenine ring of ATP.
Structural Basis of Binding and Selectivity
The selectivity of this compound derivatives for specific protein kinases is largely determined by the nature and position of substituents on the isoquinoline ring and the sulfonamide group.[1][2] While the core isoquinoline scaffold provides the necessary interactions for ATP-competitive binding, the side chains extending from this core explore and interact with distinct sub-pockets within the ATP-binding site of different kinases.
Crystal structures of kinases in complex with these inhibitors have provided invaluable insights into their binding modes. For instance, the crystal structure of ROCK1 in complex with Fasudil (PDB ID: 2ESM) reveals how the isoquinoline ring occupies the adenine-binding pocket, while the homopiperazine ring extends into a more solvent-exposed region.[5] Subtle differences in the amino acid residues lining these sub-pockets across different kinases are the primary determinants of inhibitor selectivity.
Quantitative Analysis of Kinase Inhibition
The potency and selectivity of this compound derivatives are quantitatively assessed by determining their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against a panel of protein kinases. These values provide a standardized measure for comparing the efficacy of different compounds.
Table 1: Inhibitory Activity of Fasudil Against Various Protein Kinases
| Kinase | IC50 (µM) | Ki (µM) |
| ROCK1 | - | 0.33 |
| ROCK2 | 0.158 | - |
| PKA | 4.58 | - |
| PKC | 12.30 | - |
| PKG | 1.650 | - |
| MSK1 | 5 | - |
| Rsk2 | 15 | - |
Data compiled from multiple sources.
Table 2: Inhibitory Activity of H-89 Against Various Protein Kinases
| Kinase | IC50 (nM) |
| PKA | 48 |
| S6K1 | 80 |
| MSK1 | 120 |
| ROCK2 | 135 |
| PKBα | 2600 |
| MAPKAP-K1b | 2800 |
Data compiled from multiple sources.[6]
Key Signaling Pathways Modulated
This compound inhibitors, by targeting specific kinases, can profoundly impact cellular signaling pathways involved in a multitude of physiological and pathological processes.
The RhoA/ROCK Signaling Pathway
Fasudil is a well-characterized inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton and is critically involved in processes such as cell contraction, motility, and adhesion.
References
- 1. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to the Core Chemical Structure of Isoquinoline-8-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental chemical structure, properties, and relevant methodologies associated with Isoquinoline-8-sulfonamide. The document focuses on the core molecular architecture and its significance in the broader context of medicinal chemistry and drug development.
Core Chemical Structure and Properties
This compound is an organic compound featuring a bicyclic aromatic isoquinoline core covalently linked to a sulfonamide functional group. The isoquinoline moiety consists of a benzene ring fused to a pyridine ring.[1] In this specific isomer, the sulfonamide group (-SO₂NH₂) is attached at the 8th position of the isoquinoline ring system.
The presence of the isoquinoline ring, a common scaffold in many natural alkaloids like papaverine, and the sulfonamide group, a critical functional group in a wide range of pharmaceutical drugs, makes this compound and its derivatives of significant interest in medicinal chemistry.[1][2][3] The nitrogen atom in the isoquinoline ring imparts weak basic properties to the molecule.[1]
A summary of the key identifiers and physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₉H₈N₂O₂S | PubChem[4] |
| Molecular Weight | 208.24 g/mol | PubChem[4][5] |
| CAS Number | 1505341-54-7 | PubChem[4] |
| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)N | PubChem[4] |
| InChI Key | ABOWKURZVKFZAB-UHFFFAOYSA-N | PubChem[4] |
| Topological Polar Surface Area | 81.4 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of the isoquinoline ring system and the sulfonamide group at the C8 position.
Significance in Drug Discovery and Development
While specific research on this compound is limited, the broader class of quinoline-sulfonamides has garnered significant attention. Notably, derivatives of the closely related quinoline-8-sulfonamide are being investigated as modulators of the M2 isoform of pyruvate kinase (PKM2).[6][7] PKM2 is a key enzyme in cancer metabolism, making it an attractive target for the development of novel anti-cancer therapeutics.[7]
The sulfonamide moiety is known to interact with enzymatic receptors, and the quinoline/isoquinoline scaffold provides a rigid framework for orienting substituents to achieve specific molecular interactions.[8] Studies involving quinoline-8-sulfonamide derivatives have utilized molecular docking to design and predict the binding of these compounds to the PKM2 protein, highlighting the importance of this chemical class in structure-based drug design.[6]
Experimental Protocols
The synthesis of isoquinoline sulfonamides generally involves the reaction of a corresponding sulfonyl chloride with ammonia or an amine.[3] The key intermediate would be isoquinoline-8-sulfonyl chloride.
Protocol Details:
-
Chlorosulfonation: Isoquinoline would be treated with a strong chlorosulfonating agent, such as chlorosulfonic acid (HSO₃Cl), typically at controlled, low temperatures. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the aromatic ring. The regioselectivity (position of substitution) would need to be carefully controlled and the desired isomer (8-substituted) isolated.
-
Amination: The purified isoquinoline-8-sulfonyl chloride intermediate would then be reacted with a source of ammonia, such as aqueous or alcoholic ammonium hydroxide, to displace the chloride and form the final sulfonamide product.
-
Purification: The final product would require purification, likely through techniques such as recrystallization or column chromatography, to remove unreacted starting materials and byproducts. Characterization would be performed using methods like NMR spectroscopy and mass spectrometry.
For researchers interested in the biological activity of this compound, a molecular docking protocol, similar to that used for related quinoline-8-sulfonamides, can be employed to predict binding affinity and mode of interaction with a protein target like PKM2.[6]
Protocol Outline:
-
Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., PKM2, PDB ID: 4G1N) from the Protein Data Bank.[6] Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of this compound. Minimize its energy using a suitable force field.
-
Docking Simulation: Use a molecular docking program (e.g., GOLD) to dock the prepared ligand into the defined binding site of the target protein.[6] The binding site can be defined based on the location of a known co-crystallized ligand.
-
Analysis: Analyze the resulting poses based on scoring functions that predict binding affinity. Visualize the best-scoring poses to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.
This in-silico approach is crucial for hypothesis-driven drug design and for prioritizing compounds for further synthesis and biological evaluation.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. This compound | C9H8N2O2S | CID 80434252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Isoquinoline-8-Sulfonamide Derivatives in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline-8-sulfonamide scaffold represents a pivotal class of compounds in the study of signal transduction, primarily recognized for its potent inhibitory effects on various protein kinases. These kinases play crucial roles in a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including hypertension, cancer, and neurological disorders. This technical guide provides an in-depth exploration of this compound and its key derivatives, detailing their mechanism of action, impact on critical signaling pathways, and the experimental methodologies used for their characterization.
Core Compound: this compound and its Derivatives
The parent compound, this compound, serves as the foundational structure for a range of influential kinase inhibitors. By modifying the substituents on the isoquinoline ring and the sulfonamide group, medicinal chemists have developed derivatives with varied potency and selectivity. Notable derivatives include Fasudil (HA-1077) and H-89, which have been instrumental in elucidating the functions of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase A (PKA), respectively.
Chemical Structure and Properties
The fundamental structure consists of an isoquinoline ring system linked to a sulfonamide group at the 8th position. The nitrogen atom in the isoquinoline ring and the sulfonamide moiety are key features for interaction with the ATP-binding pocket of target kinases.[1] The physicochemical properties of these derivatives, such as hydrophobicity and steric bulk, significantly influence their kinase selectivity and cell permeability.
Mechanism of Action: Competitive ATP Inhibition
This compound derivatives primarily function as competitive inhibitors of protein kinases, acting at the ATP-binding site.[2][3] The isoquinoline ring mimics the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase domain.[1] The sulfonamide portion and its substituents extend into the ribose and triphosphate-binding pockets, and variations in these groups confer selectivity for different kinases.[1] This competitive inhibition prevents the transfer of the γ-phosphate from ATP to the serine, threonine, or tyrosine residues of substrate proteins, thereby blocking downstream signaling events.
Key Signal Transduction Pathways Modulated
The Rho-Kinase (ROCK) Signaling Pathway
The Rho/ROCK pathway is a central regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and smooth muscle contraction.[4] The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, including Myosin Light Chain (MLC) phosphatase and LIM kinase, leading to increased MLC phosphorylation and actin filament stabilization.
Role of this compound Derivatives:
Fasudil (HA-1077) is a potent inhibitor of ROCK1 and ROCK2.[5] By blocking ROCK activity, Fasudil leads to vasodilation, reduced cell migration, and has shown therapeutic potential in conditions like pulmonary hypertension and cerebral vasospasm.[5] The inhibition of ROCK by Fasudil has been demonstrated to reduce the phosphorylation of downstream targets, leading to the disassembly of stress fibers.
The Protein Kinase A (PKA) Signaling Pathway
PKA is a cAMP-dependent protein kinase that regulates a vast array of cellular functions, including metabolism, gene transcription, and cell growth. The binding of cyclic AMP (cAMP) to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues.
Role of this compound Derivatives:
H-89 is a widely used pharmacological tool for studying PKA signaling due to its potent inhibitory activity against the catalytic subunit of PKA. It competes with ATP, preventing the phosphorylation of PKA substrates. However, it's important to note that H-89 also exhibits inhibitory effects on other kinases, necessitating careful interpretation of experimental results.[6]
Quantitative Data on Kinase Inhibition
The potency and selectivity of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). These values are crucial for comparing the efficacy of different compounds and for understanding their potential off-target effects.
| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Reference(s) |
| Fasudil (HA-1077) | ROCK1 | - | 0.33 | [5] |
| ROCK2 | 0.158 | - | [5] | |
| PKA | 4.58 | - | [5] | |
| PKC | 12.30 | - | [5] | |
| PKG | 1.650 | - | [5] | |
| H-89 | PKA | 0.135 | 0.048 | [2] |
| ROCK2 | 0.270 | - | [2] | |
| MSK1 | 0.120 | - | [2] | |
| S6K1 | 0.080 | - | [2] | |
| HA-1004 | PKA | - | - | [7] |
| PKG | - | - | [7] | |
| H-7 | PKA | - | - | [2] |
| PKC | - | 6.0 | [2] | |
| cGMP-dep. PK | - | 0.48 | [2] | |
| cAMP-dep. PK | - | 1.2 | [2] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 of an this compound derivative against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
This compound inhibitor stock solution (in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or specific antibodies for ELISA-based methods)
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and inhibitor to desired concentrations in kinase reaction buffer.
-
Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Detection: Measure the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter.[8] For ELISA-based assays, this involves using a phospho-specific antibody to detect the phosphorylated substrate.[9]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for ROCK Pathway Activation
This protocol describes a method to assess the effect of an this compound inhibitor on ROCK activity within a cellular context by measuring the phosphorylation of a downstream target.[10]
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
This compound inhibitor (e.g., Fasudil)
-
Stimulant to activate the Rho/ROCK pathway (e.g., lysophosphatidic acid - LPA)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Myosin Light Chain 2 (p-MLC2) and anti-total-MLC2
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-treat cells with various concentrations of the inhibitor for a specific time.
-
Stimulation: Stimulate the cells with a known activator of the Rho/ROCK pathway (e.g., LPA) for a short period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-MLC2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MLC2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-MLC2 and total MLC2. Normalize the p-MLC2 signal to the total MLC2 signal to determine the relative level of MLC phosphorylation. Compare the phosphorylation levels in inhibitor-treated cells to the stimulated control to assess the inhibitor's efficacy.
Conclusion
The this compound class of compounds has proven to be an invaluable tool for dissecting complex signal transduction pathways. Their ability to selectively inhibit key kinases such as ROCK and PKA has not only advanced our fundamental understanding of cellular regulation but has also paved the way for the development of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of their mechanism of action, quantitative inhibitory profiles, and the experimental methodologies for their characterization is essential for leveraging their full potential in both basic research and clinical applications. The continued exploration and modification of the this compound scaffold holds promise for the generation of even more potent and selective kinase inhibitors for a wide range of diseases.
References
- 1. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 10. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Isoquinoline Sulfonamide Core: A Journey from Kinase Inhibition to Antibacterial Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline sulfonamide scaffold represents a versatile and enduringly significant chemotype in medicinal chemistry. First rising to prominence as a foundational element in the development of protein kinase inhibitors, this structural motif has since demonstrated a remarkable breadth of biological activity, more recently emerging as a promising platform for the discovery of novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of isoquinoline sulfonamides in research, with a focus on their roles as modulators of key cellular signaling pathways and their potential as therapeutics.
Discovery and a History of Kinase Inhibition
The story of isoquinoline sulfonamides in drug discovery is intrinsically linked to the pioneering work of Dr. Hiroyoshi Hidaka and his colleagues. Their research in the 1980s led to the development of the "H-series" of protein kinase inhibitors, which were instrumental in dissecting the roles of various kinases in cellular processes. These compounds were among the first synthetic, potent, and relatively selective inhibitors of protein kinases, acting competitively at the ATP-binding site.[1]
A significant milestone in this journey was the discovery that replacing the naphthalene ring of calmodulin antagonists with an isoquinoline ring shifted the compounds' activity away from calmodulin and towards protein kinase inhibition.[2] This led to the synthesis of a family of isoquinoline sulfonamide compounds with varying selectivities for different protein kinases.
The H-Series: Early Pioneers in Kinase Inhibition
The H-series of isoquinoline sulfonamides, including compounds like H-7, H-8, and H-9, were pivotal in the early exploration of protein kinase function.[2][3] These compounds exhibited differential inhibitory activities against cyclic nucleotide-dependent protein kinases (such as PKA and cGKI) and protein kinase C (PKC), allowing researchers to begin to untangle the complex signaling networks within cells.[2]
-
H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) : Identified as a potent inhibitor of Protein Kinase C (PKC).[2]
-
H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) : Showed significant inhibition of cyclic nucleotide-dependent protein kinases.[2]
-
H-9 (N-(2-aminoethyl)-5-isoquinolinesulfonamide) : Another early inhibitor used to probe kinase function.[3]
The development of these inhibitors provided the scientific community with invaluable chemical tools to investigate the roles of protein phosphorylation in a myriad of physiological and pathological processes.
Fasudil (HA-1077): A Breakthrough in Rho-Kinase Inhibition
Further exploration of the isoquinoline sulfonamide scaffold led to the development of Fasudil (HA-1077) , a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] This discovery was a landmark achievement, as it provided a therapeutic agent that could target a key regulator of smooth muscle contraction. Fasudil has been clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[4][5][6] Its mechanism of action involves the inhibition of ROCK, which in turn leads to the relaxation of vascular smooth muscle.
A New Frontier: Isoquinoline Sulfonamides as Antibacterial Agents
More recently, the isoquinoline sulfonamide scaffold has been identified as a promising starting point for the development of novel antibacterial agents. A 2024 study reported the discovery of a new class of isoquinoline sulfonamides that act as allosteric inhibitors of bacterial DNA gyrase.[7][8] This is a significant finding, as DNA gyrase is a well-established and validated target for antibacterial drugs, and an allosteric mechanism of inhibition offers a potential route to overcome existing resistance to fluoroquinolone antibiotics, which also target this enzyme.[7][8][9]
Screening of a small-molecule library identified an initial isoquinoline sulfonamide hit, which was subsequently optimized through medicinal chemistry to yield more potent antibacterial compounds.[7][8] This research has opened up a new and exciting chapter in the story of isoquinoline sulfonamides, highlighting their potential to address the urgent global challenge of antimicrobial resistance.
Quantitative Data Summary
The following tables summarize the inhibitory activities of key isoquinoline sulfonamides against various protein kinases.
| Compound | Target Kinase | Inhibition Constant (Ki) | IC50 | Reference(s) |
| H-7 | Protein Kinase C (PKC) | 6.0 µM | [2] | |
| cGMP-dependent Protein Kinase (cGKI) | 5.8 µM | |||
| cAMP-dependent Protein Kinase (PKA) | 3.0 µM | |||
| H-8 | cGMP-dependent Protein Kinase (cGKI) | 0.48 µM | [2] | |
| cAMP-dependent Protein Kinase (PKA) | 1.2 µM | |||
| Protein Kinase C (PKC) | 15 µM | |||
| Fasudil (HA-1077) | Rho-kinase (ROCK) | 1.9 µM | ||
| Protein Kinase A (PKA) | 4.58 µM | |||
| Protein Kinase C (PKC) | 12.30 µM | |||
| cGMP-dependent Protein Kinase (PKG) | 1.650 µM |
Key Signaling Pathways
Isoquinoline sulfonamides exert their effects by modulating key signaling pathways involved in a wide range of cellular functions.
Rho-Kinase (ROCK) Signaling Pathway
Fasudil is a potent inhibitor of the Rho-kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating smooth muscle contraction, cell adhesion, and motility.
Caption: Rho-Kinase (ROCK) Signaling Pathway and Inhibition by Fasudil.
Protein Kinase A (PKA) and Protein Kinase C (PKC) Signaling Pathways
The H-series of isoquinoline sulfonamides were instrumental in differentiating the roles of PKA and PKC. These pathways are central to cellular responses to a variety of extracellular signals.
Caption: PKA and PKC Signaling Pathways and Inhibition by H-series Compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in the research of isoquinoline sulfonamides are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of isoquinoline sulfonamides against a specific protein kinase.
1. Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Isoquinoline sulfonamide inhibitor stock solution (in DMSO)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare serial dilutions of the isoquinoline sulfonamide inhibitor in kinase reaction buffer.
-
Add a fixed amount of the purified kinase to each well of the assay plate.
-
Add the serially diluted inhibitor to the wells containing the kinase. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the kinase reaction according to the detection reagent manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced (which is inversely proportional to kinase inhibition).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of an isoquinoline sulfonamide against a bacterial strain.[4][7][8]
1. Materials and Reagents:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Isoquinoline sulfonamide stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
2. Procedure:
-
Prepare a serial two-fold dilution of the isoquinoline sulfonamide in CAMHB directly in the 96-well plate.
-
Prepare a standardized bacterial inoculum in CAMHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control well.
-
Include a growth control well (bacteria in broth without inhibitor) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the discovery and characterization of isoquinoline sulfonamides.
Workflow for Kinase Inhibitor Discovery and Characterization
Caption: General Workflow for the Discovery of Kinase Inhibitors.
Workflow for Antibacterial Discovery and Characterization
References
- 1. H-series protein kinase inhibitors and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein kinase C inhibitors H-7 and H-9 fail to inhibit human neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of fasudil hydrochloride, a protein kinase inhibitor, on cerebral vasospasm and delayed cerebral ischemic symptoms after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Fasudil Hydrochloride, a Protein Kinase Inhibitor, on Cerebral Vasospasm and Delayed Cerebral Ischemic Symptoms After Aneurysmal Subarachnoid Hemorrhage [jstage.jst.go.jp]
- 7. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to Isoquinoline-8-sulfonamide Derivatives and Their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isoquinoline-8-sulfonamide derivatives, a significant class of compounds with diverse biological activities. This document delves into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate their efficacy. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Isoquinoline-8-sulfonamides
The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with therapeutic potential. These derivatives have been extensively studied as inhibitors of various enzymes, demonstrating their versatility as targeted therapeutic agents. Their activity is largely attributed to the ability of the isoquinoline and sulfonamide moieties to interact with specific residues within the active sites of their target proteins. This guide will focus on three key areas where these derivatives have shown significant promise: as protein kinase inhibitors, DNA gyrase inhibitors, and modulators of pyruvate kinase M2 (PKM2).
Structure-Activity Relationship and Quantitative Data
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the isoquinoline ring and the sulfonamide group. The following tables summarize the quantitative data on the inhibitory activities of various derivatives, providing a clear comparison of their potencies.
Protein Kinase Inhibition
This compound derivatives are well-known inhibitors of a variety of protein kinases, often acting as ATP-competitive inhibitors. The SAR studies in this area have revealed key structural features that govern their potency and selectivity.
| Compound | Substitution | Target Kinase | IC50 / Ki (µM) |
| H-7 | 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine | Protein Kinase C (PKC) | 6.0 (Ki) |
| H-8 | N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide | cGMP-dependent Protein Kinase | 0.48 (Ki) |
| H-8 | N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide | cAMP-dependent Protein Kinase | 1.2 (Ki) |
| H-9 | N-(2-aminoethyl)-5-isoquinolinesulfonamide | Protein Kinase A (PKA) | 1.2 (Ki) |
| CKI-7 | N-(2-aminoethyl)-5-chlorothis compound | Casein Kinase 1 (CK1) | 0.7 (Ki) |
DNA Gyrase Inhibition
A novel class of isoquinoline sulfonamides has been identified as allosteric inhibitors of bacterial DNA gyrase, exhibiting activity against fluoroquinolone-resistant strains.[1] The SAR in this series highlights the importance of specific substitutions for antibacterial potency.
| Compound | R1 | R2 | E. coli MIC (µM) | K. pneumoniae MIC (µM) | E. coli Gyrase IC50 (nM) |
| 1 | H | H | 6.25 | 12.5 | ND |
| LEI-800 | 4-pyridinyl | H | 3.1 | 12.5 | 103 |
| 99 | H | 2-pyridinyl | >100 | >100 | ND |
| 100 | Phenyl | H | 1.6 | 6.25 | ND |
| 101 | 4-fluorophenyl | H | 1.6 | 6.25 | ND |
ND: Not Determined
Pyruvate Kinase M2 (PKM2) Modulation
Certain quinoline-8-sulfonamide derivatives have been investigated as modulators of PKM2, a key enzyme in cancer metabolism.[2][3] The following table presents the cytotoxic activity of selected derivatives against various cancer cell lines.
| Compound | C32 (IC50, µM) | COLO829 (IC50, µM) | MDA-MB-231 (IC50, µM) | U87-MG (IC50, µM) | A549 (IC50, µM) |
| 9a | 233.9 | 168.7 | 273.5 | 339.7 | 223.1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key experiments cited in the evaluation of this compound derivatives.
In Vitro Protein Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Specific peptide or protein substrate
-
This compound derivative (test compound)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific substrate, and the purified protein kinase.
-
Add varying concentrations of the this compound derivative to the reaction mixture. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper/filters.
-
Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by test compounds.[4][5][6][7]
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
ATP solution
-
This compound derivative (test compound)
-
STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up the reaction mixture on ice, containing gyrase assay buffer and relaxed pBR322 DNA.
-
Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add ATP to the reaction mixture.
-
Initiate the reaction by adding the DNA gyrase enzyme.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding STEB.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed plasmid to supercoiled forms indicates gyrase activity.
-
Quantify the amount of supercoiled DNA in each lane to determine the percentage of inhibition and calculate the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Pyruvate Kinase M2 (PKM2) Activity Assay
This assay measures the enzymatic activity of PKM2 and its modulation by test compounds.[2][12][13][14][15][16][17][18][19]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
This compound derivative (test compound)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, PEP, ADP, LDH, and NADH.
-
Add the test compound at various concentrations. Include a control with no compound.
-
Initiate the reaction by adding the PKM2 enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of pyruvate by PKM2.
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the test compound.
-
Determine the effect of the compound on PKM2 activity (activation or inhibition) and calculate the AC50 (for activators) or IC50 (for inhibitors).
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by this compound derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
Protein Kinase Signaling Pathway
Isoquinoline-8-sulfonamides that inhibit protein kinases interfere with a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The following diagram illustrates a generic protein kinase signaling cascade.
Caption: Generic protein kinase signaling cascade and points of inhibition by this compound derivatives.
DNA Gyrase Mechanism of Action
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA. Allosteric inhibitors from the isoquinoline sulfonamide class bind to a pocket on the GyrA subunit, distinct from the fluoroquinolone binding site, and inhibit the enzyme's activity.
Caption: Mechanism of DNA gyrase and allosteric inhibition by isoquinoline sulfonamides.
PKM2 Regulation in Glycolysis
PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. This compound derivatives can modulate this equilibrium, thereby affecting the metabolic flux through glycolysis.
Caption: Regulation of PKM2 activity and modulation by quinoline-8-sulfonamide derivatives.
Conclusion
This compound derivatives represent a versatile and promising class of compounds in drug discovery. Their ability to selectively target and modulate the activity of key enzymes such as protein kinases, DNA gyrase, and PKM2 underscores their therapeutic potential across a range of diseases, including cancer and bacterial infections. The structure-activity relationships highlighted in this guide provide a framework for the rational design of more potent and selective inhibitors. The detailed experimental protocols serve as a valuable resource for researchers aiming to evaluate and characterize novel derivatives within this chemical class. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy.
References
- 1. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inspiralis.com [inspiralis.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. chondrex.com [chondrex.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. researchgate.net [researchgate.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 19. resources.novusbio.com [resources.novusbio.com]
Isoquinoline-8-sulfonamide as a Scaffold for Novel Inhibitor Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline-8-sulfonamide core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent ability to mimic the hinge-binding motif of ATP, the universal phosphate donor for kinases, has made it a foundational structure for the development of numerous potent and selective inhibitors. This technical guide provides a comprehensive overview of the this compound scaffold, its derivatives, and their application in targeting key kinases involved in various disease pathologies. We will delve into the structure-activity relationships, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways modulated by these inhibitors.
The isoquinoline ring system, coupled with a sulfonamide group at the 8th position, provides a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A notable early example is N-(2-(methylamino)ethyl)-5-isoquinolinesulfonamide (H-8)[1][2]. This guide will explore the evolution of this scaffold from early, less selective inhibitors to highly potent and specific drug candidates targeting enzymes such as Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase G (PKG).
The this compound Scaffold: A Privileged Structure
The inhibitory action of this compound derivatives primarily stems from their competitive binding to the ATP-binding pocket of protein kinases[3]. The isoquinoline nitrogen atom typically forms a crucial hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. The sulfonamide group and substitutions on the isoquinoline ring and the sulfonamide nitrogen allow for the exploration of other pockets within the active site, thereby conferring selectivity and potency.
Mechanism of Action
This compound-based inhibitors are predominantly ATP-competitive. The planarity of the isoquinoline ring allows it to fit into the hydrophobic pocket typically occupied by the adenine ring of ATP. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, further anchoring the inhibitor in the active site. Modifications at various positions of the isoquinoline ring and the sulfonamide side chain can be tailored to interact with specific amino acid residues in the kinase active site, leading to increased affinity and selectivity for the target kinase over other kinases.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound inhibitors has been extensively studied. Key modifications that influence activity and selectivity include:
-
Substitutions on the Isoquinoline Ring: Halogenation or the introduction of small alkyl groups at positions 5 and 7 can significantly impact selectivity. For instance, the addition of a chlorine atom at the 5-position can enhance inhibitory activity against certain kinases.
-
The Sulfonamide Linker: The sulfonamide group is a critical pharmacophore. Its geometry and hydrogen bonding capacity are crucial for binding to the kinase hinge region.
-
The Side Chain: The nature of the substituent attached to the sulfonamide nitrogen is a major determinant of potency and selectivity. This side chain can be modified to interact with the solvent-exposed region or specific sub-pockets of the kinase active site. For example, the incorporation of a homopiperazine ring in the side chain of fasudil contributes to its potent inhibition of ROCK.
Quantitative Data on this compound-Based Inhibitors
The following tables summarize the inhibitory activities of representative this compound derivatives against various protein kinases. These values are crucial for comparing the potency and selectivity of different compounds.
Table 1: Inhibitory Activity of this compound Derivatives against ROCK Kinases
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| Fasudil | ROCK1 | - | 0.33 | |
| Fasudil | ROCK2 | - | 0.33 | |
| N-methylated derivative 11 (LASSBio-2065) | ROCK1 | 3.1 | - | |
| N-methylated derivative 11 (LASSBio-2065) | ROCK2 | 3.8 | - |
Table 2: Inhibitory Activity of this compound Derivatives against Other Kinases
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| H-7 | Protein Kinase C | - | 6.0 | |
| H-8 | cGMP-dependent protein kinase | - | 0.48 | |
| H-8 | cAMP-dependent protein kinase | - | 1.2 |
Table 3: Cytotoxicity of Quinoline-8-sulfonamide Derivative 9a in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| C32 | Amelanotic Melanoma | 233.9 | [4] |
| COLO829 | Melanotic Melanoma | 168.7 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 273.5 | [4] |
| U87-MG | Glioblastoma Multiforme | 339.7 | [4] |
| A549 | Lung Cancer | 223.1 | [4] |
Signaling Pathways Modulated by this compound Inhibitors
Rho-associated Protein Kinase (ROCK) Signaling Pathway
The Rho/ROCK pathway is a central regulator of cell shape, motility, and contraction[5]. Dysregulation of this pathway is implicated in various diseases, including hypertension, cancer metastasis, and glaucoma. ROCK inhibitors, such as fasudil, have shown therapeutic potential in these conditions.
Caption: The Rho/ROCK signaling pathway and the point of inhibition.
Protein Kinase A (PKA) Signaling Pathway
PKA is a cAMP-dependent protein kinase that plays a crucial role in various cellular processes, including metabolism, gene transcription, and cell growth[6][7][8][9].
Caption: The PKA signaling pathway and the point of inhibition.
Protein Kinase G (PKG) Signaling Pathway
PKG is a cGMP-dependent protein kinase that is a key mediator of the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation and other physiological effects[10][11][12][13][14].
Caption: The PKG signaling pathway and the point of inhibition.
Experimental Protocols
General Workflow for Inhibitor Design and Evaluation
The development of novel this compound-based kinase inhibitors typically follows a structured workflow.
Caption: General workflow for kinase inhibitor design and evaluation.
Synthesis of Isoquinoline-8-sulfonyl Chloride
The key intermediate for the synthesis of this compound derivatives is isoquinoline-8-sulfonyl chloride.
Materials:
-
Isoquinoline
-
Chlorosulfonic acid
-
Thionyl chloride
-
Anhydrous dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
To a cooled (0 °C) solution of isoquinoline in anhydrous dichloromethane, add chlorosulfonic acid dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isoquinoline-8-sulfonic acid.
-
Treat the crude sulfonic acid with thionyl chloride and a catalytic amount of dimethylformamide.
-
Heat the mixture at reflux for 2-4 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting residue, isoquinoline-8-sulfonyl chloride, can be used in the next step without further purification or can be purified by column chromatography.
Synthesis of N-substituted Isoquinoline-8-sulfonamides
Materials:
-
Isoquinoline-8-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane or other suitable solvent
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve isoquinoline-8-sulfonyl chloride in anhydrous dichloromethane.
-
To this solution, add the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted this compound.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. The specific substrate, ATP concentration, and buffer conditions should be optimized for each kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, low-volume)
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipettes
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting cell viability against compound concentration.
Conclusion
The this compound scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. Its favorable drug-like properties and synthetic tractability have led to the development of numerous compounds with significant therapeutic potential. The information presented in this technical guide provides a foundation for researchers and drug development professionals to further explore this important class of inhibitors. Future efforts in this area will likely focus on improving selectivity profiles, overcoming drug resistance, and exploring novel kinase targets. By leveraging the principles of structure-based drug design and a comprehensive understanding of the underlying biology, the full therapeutic potential of this compound-based inhibitors can be realized.
References
- 1. Human Metabolome Database: Showing metabocard for N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide (HMDB0247517) [hmdb.ca]
- 2. Project Summary N-[2-(METHYLAMINO)ETHYL]-5-ISOQUINOLINESULFONAMIDE - Bioactive Conformational Ensemble [mmb.irbbarcelona.org]
- 3. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Protein Kinase A [vivo.colostate.edu]
- 10. researchgate.net [researchgate.net]
- 11. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
- 14. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]
Biological Activities and Pharmacological Profile of Isoquinoline Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline sulfonamide scaffold represents a pivotal chemotype in modern pharmacology, giving rise to a class of kinase inhibitors with profound biological activities and significant therapeutic applications. These compounds, characterized by an isoquinoline core linked to a sulfonamide group, have been instrumental in dissecting complex signaling pathways and have yielded clinically significant drugs. This technical guide provides an in-depth examination of the pharmacological profiles of key isoquinoline sulfonamides, including the Rho-associated coiled-coil kinase (ROCK) inhibitors Fasudil and Y-27632, and the Protein Kinase A (PKA) inhibitor H-89. We present a comprehensive summary of their biological activities, quantitative inhibitory data, detailed experimental methodologies, and visual representations of their core signaling pathways to serve as a critical resource for researchers in drug discovery and development.
Introduction to Isoquinoline Sulfonamides
Isoquinoline sulfonamides are synthetic compounds that have garnered significant attention as potent and often selective inhibitors of protein kinases.[1] By competitively binding to the ATP-binding site of the kinase catalytic subunit, these molecules can modulate a vast array of cellular processes, including smooth muscle contraction, cell proliferation, apoptosis, and cytoskeletal organization.[2][3][4] Their structural backbone allows for chemical modifications that can tune their potency and selectivity, leading to the development of valuable research tools and therapeutic agents.[5] This guide focuses on three of the most well-characterized members of this family: Fasudil, Y-27632, and H-89.
Pharmacological Profiles of Key Isoquinoline Sulfonamides
Fasudil (HA-1077)
Fasudil is a potent inhibitor of Rho-associated coiled-coil kinase (ROCK) and a vasodilator.[2] Approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage, its therapeutic potential is also being explored for pulmonary hypertension, stroke, and neurodegenerative diseases.[2][5]
-
Mechanism of Action : Fasudil and its active metabolite, hydroxyfasudil, primarily inhibit ROCK.[6] ROCK is a key downstream effector of the small GTPase RhoA. The inhibition of ROCK leads to the dephosphorylation of the myosin light chain (MLC) in vascular smooth muscle cells. This occurs because ROCK normally phosphorylates and inactivates myosin light chain phosphatase (MLCP).[2][6] By inhibiting ROCK, Fasudil effectively increases MLCP activity, leading to MLC dephosphorylation, smooth muscle relaxation, and vasodilation.[6] Additionally, Fasudil has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), further contributing to its vasodilatory effects.[2][7]
-
Biological Activities :
-
Vasodilation : Relaxes vascular smooth muscle, increasing cerebral and coronary blood flow.[7][8]
-
Neuroprotection : Protects against ischemic brain damage by improving hemodynamics and inhibiting neutrophil-mediated damage.[7][8]
-
Anti-fibrotic : Attenuates the transformation of fibroblasts into myofibroblasts, suggesting potential in treating fibrotic diseases.[6]
-
Anti-proliferative : Decreases proliferation of human pulmonary arterial smooth muscle cells by reducing ERK activation.[2]
-
Y-27632
Y-27632 is another widely used, potent, and selective inhibitor of ROCK. It is primarily utilized as a research tool to investigate the physiological roles of the Rho/ROCK pathway.
-
Mechanism of Action : Similar to Fasudil, Y-27632 is an ATP-competitive inhibitor of both ROCK isoforms (ROCK1 and ROCK2).[9] Its inhibition of ROCK prevents the phosphorylation of substrates like MYPT1 and MLC, thereby modulating actin cytoskeleton dynamics, cell adhesion, and motility.[4][10]
-
Biological Activities :
-
Stem Cell Culture : Significantly enhances the survival and clonogenicity of dissociated human embryonic stem cells (hESCs) by inhibiting dissociation-induced apoptosis (anoikis).[11]
-
Cell Invasion : Its effect on cell invasion is context-dependent. While it can decrease metastasis in some cancer models, it has also been shown to increase the invasive nature of colon cancer cells in a 3D collagen matrix.[5]
-
Apoptosis Regulation : Reduces apoptosis in various cell types, including salivary gland stem cells, by upregulating anti-apoptotic proteins like BCL-2.[4]
-
H-89
H-89 is best known as a potent and selective inhibitor of cAMP-dependent Protein Kinase A (PKA).[3][10] It is extensively used in cell biology to probe the functions of the PKA signaling pathway.
-
Mechanism of Action : H-89 acts as a competitive inhibitor at the ATP-binding site on the catalytic subunit of PKA.[3] While highly selective for PKA at lower concentrations, it's crucial to note that at higher concentrations, H-89 can inhibit other kinases, including ROCK-II, S6K1, and MSK1, which can lead to off-target effects.[3][12][13]
-
Biological Activities :
-
PKA Pathway Inhibition : Blocks the phosphorylation of PKA substrates, affecting processes like gene transcription, metabolism, and ion channel function.[14]
-
Neurite Outgrowth : Inhibits forskolin-induced neurite outgrowth in PC12D cells, demonstrating the role of PKA in this process.[3]
-
Synaptic Plasticity : Has been shown to attenuate synaptic dysfunction and neuronal cell death following ischemic injury, though some effects may be PKA-independent.[13]
-
Cell Proliferation : Can inhibit cell proliferation, in part by reducing myosin regulatory light chain phosphorylation.[11]
-
Quantitative Data: Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical parameter. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for Fasudil, Y-27632, and H-89 against their primary targets and other selected kinases.
| Table 1: Inhibition Profile of ROCK Inhibitors | |||
| Compound | Target Kinase | Inhibition Value | Reference |
| Fasudil | ROCK1 | 60.2% Inh. @ 0.5µM | [15] |
| ROCK2 | IC₅₀ = 158 nM | [16] | |
| PKA | IC₅₀ = 5.3 µM | [7] | |
| PKG | 40.5% Inh. @ 0.5µM | [15] | |
| Y-27632 | ROCK1 | Kᵢ = 220 nM | [9] |
| ROCK2 | Kᵢ = 300 nM | [9] | |
| PKA | IC₅₀ > 10 µM | [16] | |
| PKC | IC₅₀ > 10 µM | [16] | |
| Hydroxyfasudil | PKA | IC₅₀ = 37 µM | [7] |
| Table 2: Inhibition Profile of H-89 | |||
| Compound | Target Kinase | Inhibition Value | Reference |
| H-89 | PKA | Kᵢ = 48 nM | [10] |
| IC₅₀ = 135 nM | [3][12] | ||
| PKG | Kᵢ = 480 nM | [10] | |
| ROCK2 | IC₅₀ = 270 nM | [3][12] | |
| S6K1 | IC₅₀ = 80 nM | [3][12] | |
| MSK1 | IC₅₀ = 120 nM | [3][12] | |
| PKBα | IC₅₀ = 2600 nM | [3] | |
| MAPKAP-K1b | IC₅₀ = 2800 nM | [3] |
Note: IC₅₀ values can vary depending on experimental conditions, particularly ATP concentration.[10]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the core signaling pathways affected by these inhibitors.
Caption: Rho/ROCK signaling pathway inhibited by Fasudil and Y-27632.
Caption: PKA signaling pathway showing ATP-competitive inhibition by H-89.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are generalized protocols for key assays used to characterize isoquinoline sulfonamides.
In Vitro Kinase Inhibition Assay (ROCK Activity)
This protocol describes a non-radioactive, ELISA-based method to measure ROCK activity.
-
Plate Preparation : Use a 96-well plate pre-coated with a ROCK substrate, such as recombinant Myosin Phosphatase Target Subunit 1 (MYPT1).[17][18]
-
Inhibitor Preparation : Prepare serial dilutions of the isoquinoline sulfonamide inhibitor (e.g., Fasudil, Y-27632) in a kinase buffer. Include a vehicle-only control (e.g., DMSO).
-
Kinase Reaction :
-
Add purified, active ROCK enzyme to each well.
-
Add the prepared inhibitor dilutions to the corresponding wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding an ATP solution (e.g., 0.5 mM final concentration) to all wells.[17]
-
Incubate the plate at 30°C for 30-60 minutes to allow for substrate phosphorylation.[1]
-
-
Detection :
-
Wash the plate multiple times with a wash buffer (e.g., TBS-Tween) to remove ATP and unbound reagents.
-
Add a primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 Thr696). Incubate for 1 hour at room temperature.[17][18]
-
Wash the plate again.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.[17]
-
Wash the plate a final time.
-
-
Signal Measurement :
-
Add a chromogenic HRP substrate, such as TMB (3,3',5,5'-Tetramethylbenzidine).
-
Allow the color to develop, then stop the reaction with an acid solution (e.g., H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Fasudil - Wikipedia [en.wikipedia.org]
- 3. H-89 - Wikipedia [en.wikipedia.org]
- 4. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 11. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H-89, PKA inhibitor (ab143787) | Abcam [abcam.co.jp]
- 13. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 15. fasudil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. stemcell.com [stemcell.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
An In-depth Technical Guide to the Isoquinoline Sulfonamide Family of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline sulfonamide family of compounds represents a significant class of kinase inhibitors, playing a crucial role in both fundamental research and clinical applications. These small molecules are characterized by a core isoquinoline ring structure linked to a sulfonamide group. Their primary mechanism of action involves competitive inhibition of the ATP-binding site of various protein kinases, thereby modulating a wide array of cellular signaling pathways. This technical guide provides a comprehensive overview of this inhibitor family, with a focus on their core members, mechanism of action, therapeutic applications, and the experimental methodologies used for their evaluation.
Mechanism of Action
Isoquinoline sulfonamide inhibitors are ATP-competitive, meaning they bind to the kinase's active site, where ATP would normally bind. This binding is reversible and prevents the transfer of a phosphate group from ATP to the kinase's substrate, effectively halting the signaling cascade. The isoquinoline moiety and the sulfonamide group are key pharmacophores that interact with the amino acid residues in the ATP-binding pocket. The specificity of these inhibitors for different kinases is determined by the various substituents on the isoquinoline ring, which can be modified to enhance potency and selectivity.
Key Members of the Isoquinoline Sulfonamide Family
Several members of the isoquinoline sulfonamide family have been extensively studied and have found widespread use as research tools and therapeutic agents.
-
Fasudil (HA-1077): One of the most well-known members, Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It has been approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage. Fasudil also exhibits inhibitory activity against other kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG), albeit at higher concentrations.[2]
-
Y-27632: A highly selective and potent inhibitor of ROCK1 and ROCK2.[1][4] It is widely used in research to study the physiological roles of ROCK kinases in processes such as cell adhesion, migration, and smooth muscle contraction.
-
H-89: Initially identified as a potent and selective inhibitor of PKA, H-89 is a valuable tool for investigating cAMP-dependent signaling pathways.[5][6][7] However, subsequent studies have revealed that H-89 can also inhibit other kinases, including S6K1, MSK1, and ROCK2, at similar concentrations, necessitating careful interpretation of experimental results.[6]
-
H-1152: A more specific and potent ROCK inhibitor compared to Fasudil and Y-27632, with a Ki value in the low nanomolar range.[8]
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50/Ki values) of key isoquinoline sulfonamide inhibitors against a panel of protein kinases. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target Kinase | IC50 / Ki (nM) | Reference(s) |
| Fasudil (HA-1077) | ROCK1 | 330 (Ki) | [2] |
| ROCK2 | 158 | [2] | |
| PKA | 4,580 | [2] | |
| PKC | 12,300 | [2] | |
| PKG | 1,650 | [2] | |
| MSK1 | 5,000 | [3] | |
| PRK2 | 4,000 | [3] | |
| Hydroxyfasudil | ROCK1 | 730 | [9] |
| ROCK2 | 720 | [9] | |
| PKA | 37,000 | [9] | |
| Y-27632 | ROCK1 | 140-220 | [1][8] |
| ROCK2 | 140-220 | [1][8] | |
| H-89 | PKA | 48 - 135 | [5][6][7] |
| S6K1 | 80 | [6] | |
| MSK1 | 120 | [6] | |
| ROCK2 | 270 | [6] | |
| PKBα | 2,600 | [6] | |
| MAPKAP-K1b | 2,800 | [6] | |
| H-1152 | ROCK | 1.6 (Ki) | [8] |
| ROCK2 | 12 | [8] |
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by isoquinoline sulfonamide inhibitors.
Caption: Rho/ROCK Signaling Pathway and Inhibition.
Caption: PKA Signaling Pathway and Inhibition.
Caption: PKC Signaling Pathway and Inhibition.
Experimental Protocols
Synthesis of Isoquinoline Sulfonamides (Representative Protocol)
The following is a generalized, representative protocol for the synthesis of isoquinoline sulfonamides, based on common synthetic routes described in the literature. Specific reaction conditions may vary depending on the desired final compound.
Caption: General Synthesis Workflow.
1. Sulfonation of Isoquinoline:
-
To a stirred, cooled (0-5 °C) solution of chlorosulfonic acid, slowly add isoquinoline portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The resulting precipitate, isoquinoline sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
2. Amine Coupling:
-
Dissolve the isoquinoline sulfonyl chloride in a suitable aprotic solvent such as pyridine or dichloromethane.
-
To this solution, add the desired amine (e.g., a primary or secondary amine) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
3. Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (typically around 254 nm).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol).
-
Inject the sample onto the HPLC column.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to yield the purified isoquinoline sulfonamide.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 value of an isoquinoline sulfonamide inhibitor against a specific kinase.
Caption: In Vitro Kinase Assay Workflow.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Isoquinoline sulfonamide inhibitor (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™, or [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Prepare serial dilutions of the isoquinoline sulfonamide inhibitor in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
In a microplate, add the diluted inhibitor or control to the wells.
-
Add the purified kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Add the detection reagent to quantify the amount of product formed (e.g., ADP, phosphorylated substrate).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based ROCK Inhibition Assay (Scratch Wound Healing Assay)
This protocol provides a method to assess the functional effect of ROCK inhibitors on cell migration.
Caption: Cell-Based Scratch Assay Workflow.
Materials:
-
Cell line known to express ROCK (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Sterile pipette tips (p200) or a cell scraper
-
Isoquinoline sulfonamide ROCK inhibitor (e.g., Y-27632 or Fasudil)
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Using a sterile pipette tip, create a straight scratch or "wound" through the center of the cell monolayer.
-
Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of the ROCK inhibitor or a vehicle control (DMSO).
-
Capture images of the wound at time 0.
-
Incubate the plate at 37 °C in a 5% CO2 incubator.
-
Capture images of the same wound areas at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure over time for each inhibitor concentration compared to the control. A potent ROCK inhibitor will significantly inhibit cell migration and thus wound closure.
Conclusion
The isoquinoline sulfonamide family of kinase inhibitors has proven to be an invaluable class of molecules for both dissecting complex signaling pathways and for the development of novel therapeutics. Their well-defined mechanism of action and the tunability of their selectivity through chemical modification continue to make them a focus of active research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with or developing new inhibitors based on this important scaffold.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H-89 - Wikipedia [en.wikipedia.org]
- 7. H-89 | Highly effective PKA inhibitor | Cardioprotectant | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for Isoquinoline-8-sulfonamide in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the utilization of Isoquinoline-8-sulfonamide and its derivatives as inhibitors in kinase activity assays. This document outlines the underlying principles, experimental protocols, data interpretation, and visualization of relevant signaling pathways.
Introduction to this compound as a Kinase Inhibitor
This compound and its analogs are a well-established class of small molecule kinase inhibitors. Their primary mechanism of action is the competitive inhibition of the ATP-binding site on a wide range of protein kinases.[1] This competitive binding prevents the transfer of a phosphate group from ATP to the substrate, thereby inhibiting the kinase's catalytic activity. The specificity of different isoquinoline sulfonamide derivatives for various kinases is determined by the chemical nature of the substituents on the isoquinoline and sulfonamide moieties.
Prominent examples include H-7 and H-8, which exhibit inhibitory activity against Protein Kinase C (PKC) and cyclic nucleotide-dependent Protein Kinase A (PKA), respectively. Another derivative, CKI-7, is known to be a selective inhibitor of Casein Kinase 1 (CK1). Understanding the interaction of these compounds with their target kinases is crucial for basic research in cell signaling and for the development of novel therapeutic agents.
Quantitative Data: Inhibitory Potency of Isoquinoline Sulfonamide Derivatives
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the reported inhibitory activities of selected compounds against various kinases.
| Compound | Target Kinase | IC50 / Ki (µM) | Notes |
| H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) | cGMP-dependent Protein Kinase | 0.48 (Ki) | Competitive with respect to ATP. |
| cAMP-dependent Protein Kinase (PKA) | 1.2 (Ki) | Competitive with respect to ATP. | |
| H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) | Protein Kinase C (PKC) | 6.0 (Ki) | Competitive with respect to ATP. |
| CKI-7 (N-(2-aminoethyl)-5-chlorothis compound) | Casein Kinase 1 (CK1) from S. pombe | 39 (Ki) | ATP-competitive inhibitor. |
Experimental Protocols
This section provides a detailed protocol for a generic in vitro kinase activity assay to determine the inhibitory potential of this compound or its derivatives. This protocol is adaptable to various kinase-substrate pairs and can be performed in a 96-well or 384-well plate format. The principle of the assay is to measure the amount of phosphorylated substrate in the presence and absence of the inhibitor.
Materials and Reagents
-
Kinase: Purified, active protein kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
This compound inhibitor: Stock solution in an appropriate solvent (e.g., DMSO).
-
ATP: Adenosine 5'-triphosphate, stock solution.
-
Kinase Reaction Buffer: Typically contains Tris-HCl or HEPES buffer, MgCl₂, and other components optimal for the specific kinase.
-
Detection Reagent: Reagent to quantify substrate phosphorylation (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP).
-
96-well or 384-well plates: Low-binding, white or black plates depending on the detection method.
-
Plate reader: Capable of measuring luminescence, fluorescence, or radioactivity.
Experimental Workflow
The following diagram illustrates the general workflow for a kinase inhibition assay.
Caption: Experimental workflow for a kinase inhibition assay.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound inhibitor (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution of the inhibitor in kinase reaction buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO only).
-
Prepare the kinase and substrate solutions in kinase reaction buffer at a concentration that is 2X the final desired concentration.
-
Prepare the ATP solution in kinase reaction buffer at a concentration that is 2X the final desired concentration. The optimal ATP concentration is often near the Km value for the specific kinase.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Gently mix and pre-incubate the kinase and inhibitor for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the substrate is introduced.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well. The final reaction volume will be 20 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent kinases) or by proceeding directly to the detection step, depending on the assay kit.
-
-
Detection:
-
Follow the manufacturer's instructions for the chosen detection method. For example, if using an ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to measure the amount of ADP produced.
-
Incubate as required by the detection protocol.
-
Read the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no kinase control) from all experimental wells.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Visualization
This compound derivatives are valuable tools for dissecting cellular signaling pathways. For instance, H-8 can be used to probe the role of PKA in various cellular processes. The following diagram illustrates a simplified PKA signaling pathway that can be modulated by this compound derivatives.
Caption: Simplified PKA signaling pathway and the inhibitory action of this compound.
References
Applications of Isoquinoline-8-sulfonamide in Cancer Cell Line Studies: Application Notes and Protocols
Introduction
Overview of Isoquinoline-8-sulfonamides
The isoquinoline-8-sulfonamide scaffold is a core structure for a class of synthetic compounds that have garnered significant attention in biomedical research, particularly in oncology. These compounds are recognized for their ability to inhibit various protein kinases, enzymes that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer, making protein kinases attractive targets for therapeutic intervention.
Mechanism of Action
This compound derivatives function primarily as competitive inhibitors of ATP at the catalytic sites of a range of serine/threonine kinases. By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group to substrate proteins, thereby blocking downstream signaling cascades. The specificity of these inhibitors for different kinases is determined by the chemical moieties attached to the this compound core.
Applications in Cancer Research
Due to their kinase inhibitory activity, this compound derivatives are valuable tools for dissecting the roles of specific signaling pathways in cancer progression. They are widely used in cancer cell line studies to:
-
Investigate the involvement of specific kinases in tumor cell proliferation, survival, and metastasis.
-
Identify potential therapeutic targets for novel anticancer drugs.
-
Evaluate the efficacy of kinase inhibition as a therapeutic strategy.
-
Study the mechanisms of drug resistance.
Featured Compounds
This section highlights three well-characterized this compound derivatives that are extensively used in cancer research.
-
H-89: A potent and selective inhibitor of cyclic AMP-dependent protein kinase (PKA).[1]
-
KN-62: A selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2]
-
Y-27632: A specific inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of H-89, KN-62, and Y-27632 in various cancer cell lines, providing a quantitative measure of their cytotoxic or growth-inhibitory effects.
Table 1: IC50 Values of H-89 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Colon Carcinoma | Dose-dependent growth inhibition | [1][4] |
| SW480 | Colon Carcinoma | Synergistic apoptosis with GTN at 10 µM |
Table 2: IC50 Values of KN-62 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | Induces G1 and/or S phase arrest | [2] |
| HeLa | Cervical Cancer | Induces G1 and/or S phase arrest | [2] |
| Gastric Cancer Cells | Gastric Cancer | Inhibits proliferation, invasion, and migration | [5] |
| Osteosarcoma Cells | Osteosarcoma | Decreases migration and invasion | [5] |
| Breast Cancer Cells | Breast Cancer | Decreases migration and invasion | [5] |
| Prostate Cancer Cells | Prostate Cancer | Decreases migration and invasion | [5] |
| Colon Cancer Cells | Colon Cancer | Decreases migration and invasion | [5] |
| Endometrial Cancer Cells | Endometrial Cancer | Decreases migration and invasion | [5] |
Table 3: IC50 Values of Y-27632 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WPMY-1 | Prostate (stromal) | Dose-dependent inhibition of viability | [6] |
| BPH-1 | Prostate (hyperplastic epithelial) | Dose-dependent inhibition of viability | [6] |
| PC-3 | Prostate Cancer | 50-100 (marked decrease in cell index) | [7] |
| SW620 | Colon Cancer | 10 (enhances invasiveness in 3D culture) | [8] |
| Oral Squamous Cell Carcinoma (OSCC) Cells | Oral Cancer | Potently inhibits proliferation and migration | [8] |
Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by the featured this compound derivatives.
PKA Signaling Pathway and Inhibition by H-89
Caption: PKA signaling pathway and its inhibition by H-89.
CaMKII Signaling Pathway and Inhibition by KN-62
Caption: CaMKII signaling pathway and its inhibition by KN-62.
ROCK Signaling Pathway and Inhibition by Y-27632
Caption: ROCK signaling pathway and its inhibition by Y-27632.
Experimental Protocols
This section provides detailed protocols for key experiments used to study the effects of this compound derivatives on cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
-
This compound compound stock solution (e.g., in DMSO)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound compound in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution to each well. c. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Kinase Inhibition
This protocol provides a general procedure for Western blotting to assess the inhibition of protein phosphorylation.[1][10][11]
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with an this compound inhibitor, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target kinase or its downstream substrate. A decrease in the phosphorylated protein signal relative to the total protein indicates inhibition.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: a. Treat cells with the inhibitor for the desired time. b. Wash cells with ice-cold PBS and lyse with lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. c. Load equal amounts of protein into the wells of an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): a. To detect total protein on the same membrane, strip the antibodies using a stripping buffer. b. Re-block the membrane and probe with the antibody for the total protein.
Protocol 3: In Vitro Kinase Activity Assay
This protocol describes a general method for measuring the activity of a purified kinase in the presence of an inhibitor.[12][13][14]
Principle: An in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate by a purified kinase. The assay can be performed using radiolabeled ATP (³²P-ATP) or non-radioactive methods that detect the phosphorylated substrate using a specific antibody. Inhibition is measured as a decrease in substrate phosphorylation.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP (and ³²P-ATP if using radioactive method)
-
This compound inhibitor
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., phosphospecific antibody, reagents for autoradiography or luminescence)
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microplate or microcentrifuge tubes. b. Add the this compound inhibitor at various concentrations. Include a no-inhibitor control.
-
Initiate Reaction: a. Start the kinase reaction by adding ATP (and ³²P-ATP). b. Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate Reaction: a. Stop the reaction by adding a stop solution.
-
Detection of Phosphorylation:
-
Radioactive Method: a. Spot the reaction mixture onto a phosphocellulose paper or separate by SDS-PAGE. b. Wash to remove unincorporated ³²P-ATP. c. Quantify the incorporated radioactivity using a scintillation counter or autoradiography.
-
Non-Radioactive Method (e.g., ELISA-based): a. Transfer the reaction mixture to an antibody-coated plate that captures the phosphorylated substrate. b. Detect the captured substrate using a labeled secondary antibody and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. b. Determine the IC50 of the inhibitor for the specific kinase.
Experimental Workflows
The following diagrams illustrate logical workflows for utilizing this compound derivatives in cancer cell line studies.
Workflow for Screening this compound Derivatives
Caption: Workflow for screening a library of compounds.
Workflow for Investigating Mechanism of Action
Caption: Workflow for elucidating the mechanism of action.
References
- 1. youtube.com [youtube.com]
- 2. The emerging role of CaMKII in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Augmentation of the cytotoxicity of ibandronate by y-27632, a rho kinase inhibitor, in prostate cancer cells. - ASCO [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
Experimental Guide for Using Isoquinoline-8-sulfonamide in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Isoquinoline-8-sulfonamide and its derivatives are a well-established class of small molecules known for their inhibitory effects on a variety of protein kinases by competing with ATP. While the primary application of these compounds has been in studying kinase function and as potential therapeutic agents, the inherent fluorescent properties of the isoquinoline scaffold suggest a potential secondary application in live-cell imaging. This document provides a proposed experimental framework for utilizing this compound as a fluorescent probe for visualizing kinase-rich subcellular compartments or for developing biosensors to monitor kinase activity in living cells. It is important to note that the use of this compound itself as a direct fluorescent probe for live-cell imaging is an emerging and experimental application that requires further validation. The protocols provided herein are based on established principles of live-cell imaging with small molecule probes and the known biochemical properties of isoquinoline sulfonamides.
Principle of Application
The proposed application leverages the dual nature of this compound: its function as a kinase inhibitor and the potential fluorescence of its isoquinoline core. By binding to the ATP-binding pocket of protein kinases, a localized concentration of the molecule can be achieved in cellular compartments with high kinase activity or expression. If this compound exhibits sufficient fluorescence upon binding or within the cellular microenvironment, it could serve as a marker for these regions. This approach offers a potential advantage over fluorescent protein-based biosensors as it does not require genetic modification of the cells.
Key Considerations
-
Photophysical Properties: The specific excitation and emission spectra, quantum yield, and photostability of this compound in a cellular environment are not well-characterized. Initial experiments should focus on determining these parameters.
-
Cell Permeability: The ability of this compound to cross the cell membrane is crucial for live-cell applications. While some isoquinoline sulfonamides are known to be cell-permeable, this may vary depending on the specific cell type and experimental conditions.[1]
-
Specificity and Off-Target Effects: this compound and its analogs are known to inhibit multiple kinases. Therefore, the observed fluorescence may represent the cumulative localization to a family of kinases rather than a single target.
-
Cytotoxicity: As with any small molecule inhibitor, it is essential to determine the optimal concentration range that provides a detectable signal without inducing significant cytotoxicity.
Quantitative Data
For effective experimental design, it is crucial to consider the known inhibitory concentrations and cytotoxic effects of isoquinoline sulfonamides. The following tables summarize available data for related compounds, which can serve as a starting point for concentration optimization.
Table 1: Inhibitory Activity of Isoquinoline Sulfonamide Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| 1b | Haspin | 57 | Pyrazolo[3,4-g]isoquinoline |
| 1c | Haspin | 66 | Pyrazolo[3,4-g]isoquinoline |
| 2c | Haspin | 62 | Pyrazolo[3,4-g]isoquinoline |
| H7 | Protein Kinase C | High Affinity | 1-(5-isoquinolinesulfonyl)-2-methylpiperazine |
Table 2: Cytotoxicity of Quinoline-8-Sulfonamide Derivatives
| Compound | Cell Line | GI50 (µM) |
| 9a | C32 (Melanoma) | 233.9 |
| 9a | COLO829 (Melanoma) | 168.7 |
| 9a | MDA-MB-231 (Breast Cancer) | 273.5 |
| 9a | U87-MG (Glioblastoma) | 339.7 |
| 9a | A549 (Lung Cancer) | 223.1 |
Note: This data is for Quinoline-8-sulfonamide derivatives, a related class of compounds. Cytotoxicity should be empirically determined for this compound in the cell line of interest.[4]
Experimental Protocols
Protocol 1: Determination of Spectroscopic Properties of this compound in a Cellular Environment
Objective: To determine the optimal excitation and emission wavelengths for this compound within live cells.
Materials:
-
This compound
-
Cell culture medium
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope with spectral imaging capabilities
-
Control cells (not treated with the compound)
Procedure:
-
Cell Culture: Plate cells at an appropriate density in imaging-compatible dishes and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to a range of working concentrations (e.g., 1-100 µM).
-
Labeling: Replace the cell culture medium with the medium containing this compound. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C and 5% CO2.
-
Washing (Optional): Gently wash the cells with pre-warmed imaging buffer (e.g., HBSS) to remove excess compound and reduce background fluorescence.
-
Spectral Imaging:
-
Place the dish on the microscope stage.
-
Using a broad range of excitation wavelengths, acquire emission spectra from labeled cells.
-
Identify the excitation wavelength that yields the maximum emission intensity.
-
With the optimal excitation wavelength, acquire a detailed emission spectrum to determine the peak emission wavelength.
-
-
Image Acquisition: Acquire images of the cells using the determined optimal excitation and emission settings.
-
Analysis: Analyze the spectral data to determine the excitation and emission maxima.
Protocol 2: Live-Cell Imaging of Kinase Localization
Objective: To visualize the subcellular localization of this compound as a proxy for kinase-rich regions.
Materials:
-
This compound
-
Cell line of interest
-
Live-cell imaging system (confocal or widefield fluorescence microscope)
-
Environmental chamber for maintaining temperature, humidity, and CO2
-
Organelle-specific fluorescent markers (e.g., MitoTracker, ER-Tracker) for co-localization studies
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Compound Loading: Incubate cells with an optimized concentration of this compound (determined from cytotoxicity and signal-to-noise assessments) for 30-60 minutes.
-
Co-staining (Optional): If desired, co-stain with organelle-specific dyes according to the manufacturer's instructions.
-
Imaging:
-
Mount the dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for 10-15 minutes.
-
Acquire fluorescence images using the pre-determined optimal excitation and emission settings for this compound and any co-stains.
-
Acquire a brightfield or DIC image for cellular context.
-
-
Time-Lapse Imaging (Optional): To observe dynamic changes, acquire images at regular intervals.
-
Data Analysis:
-
Analyze the images to determine the subcellular distribution of the fluorescence signal.
-
If co-staining was performed, analyze the degree of co-localization between the this compound signal and the organelle markers.
-
Visualizations
References
- 1. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Isoquinoline-8-sulfonamide to Study Protein Kinase C (PKC) Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Isoquinoline-8-sulfonamide and its derivatives as chemical tools to investigate the role of Protein Kinase C (PKC) in cellular signaling pathways. This document includes the mechanism of action, quantitative data on inhibitory activity, detailed experimental protocols for in vitro and cell-based assays, and visualizations of the experimental workflow and the PKC signaling cascade.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. Dysregulation of PKC signaling is implicated in numerous diseases, most notably cancer. Isoquinoline sulfonamides are a class of compounds that have been identified as inhibitors of various protein kinases, including PKC.[1][2] These compounds, such as H-7 and H-8, act as competitive inhibitors with respect to ATP, making them valuable reagents for elucidating the specific roles of PKC in complex biological systems.[1]
Mechanism of Action
This compound and its derivatives function by directly interacting with the ATP-binding site within the catalytic domain of Protein Kinase C.[1] This competitive inhibition prevents the binding of ATP, the phosphate donor, thereby blocking the phosphorylation of PKC substrates. The inhibition is reversible, allowing for the study of transient PKC activity.[1] By observing the cellular effects following treatment with these inhibitors, researchers can infer the functions of PKC-mediated phosphorylation events.
Data Presentation: Inhibitory Activity of Isoquinoline Sulfonamide Derivatives against PKC
| Compound | Target | Ki (µM) | Inhibition Type | Reference |
| H-7 (1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine) | Protein Kinase C | 6 | Competitive with ATP | [1] |
| H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) | Protein Kinase C | 15 | Competitive with ATP | [3] |
Mandatory Visualizations
PKC Signaling Pathway
Caption: Canonical Protein Kinase C (PKC) signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Studying PKC Inhibition
Caption: A typical experimental workflow for investigating the effects of this compound on PKC signaling.
Experimental Protocols
In Vitro PKC Kinase Assay
This protocol is designed to directly measure the inhibitory effect of this compound on the enzymatic activity of purified or immunoprecipitated PKC.
Materials:
-
Purified active PKC or cell lysate containing PKC
-
PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)
-
This compound
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
ATP solution
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
SDS-PAGE gels and buffers
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing Kinase Assay Buffer, PS/DAG vesicles, and the PKC substrate.
-
Add Inhibitor: Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO) to the reaction tubes.
-
Initiate Reaction: Add the purified PKC enzyme or immunoprecipitated PKC to the tubes and pre-incubate for 10 minutes at 30°C.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate: Incubate the reaction mixture at 30°C for 15-30 minutes. The optimal time should be determined empirically.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantification: Quantify the band intensity to determine the extent of inhibition at different inhibitor concentrations and calculate the IC50 value.
Cell-Based Assay: Western Blotting for Phospho-PKC Substrates
This protocol assesses the effect of this compound on PKC activity within intact cells by measuring the phosphorylation status of a known downstream PKC substrate.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-PKC substrate, anti-total-PKC substrate, anti-PKC isoform, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a PKC activator (e.g., PMA) for a predetermined time (e.g., 15-30 minutes) to induce PKC activity. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading and expression of the total substrate, the membrane can be stripped and re-probed with antibodies against the total PKC substrate and a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in substrate phosphorylation upon inhibitor treatment.
Cell Proliferation Assay (MTT Assay)
This assay can be used to determine the downstream functional consequence of PKC inhibition by this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the effect on cell proliferation.
Conclusion
This compound and its derivatives are valuable pharmacological tools for dissecting the intricate roles of Protein Kinase C in cellular signaling. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding PKC function in both normal physiology and disease states. Proper experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and interpretable results.
References
- 1. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C (PKC) inhibitors inhibit primary (1-0) but not secondary (1-1) or cloned cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo applications of specific Isoquinoline-8-sulfonamide derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro and in vivo applications of specific Isoquinoline-8-sulfonamide derivatives, focusing on the well-characterized Rho-kinase (ROCK) inhibitor, Fasudil, and the protein kinase A (PKA) inhibitor, H-89. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate research and drug development.
Featured this compound Derivatives
This compound derivatives are a class of compounds known for their inhibitory effects on various protein kinases. Fasudil and H-89 are two prominent members of this family with broad applications in biomedical research.
-
Fasudil (HA-1077): A potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It has been investigated for its therapeutic potential in cardiovascular diseases, cancer, and neurological disorders.[2][3][4] Fasudil is known to induce vasodilation, inhibit cell migration and proliferation, and promote apoptosis in various pathological models.[5][6][7]
-
H-89: Characterized as a potent and selective inhibitor of protein kinase A (PKA). It is widely used as a pharmacological tool to study the roles of PKA signaling in various cellular processes. H-89 has also been shown to inhibit other kinases, including Rho-kinase, with similar or greater potency than its inhibition of PKA.
Quantitative Data Summary
The following tables summarize key quantitative data for Fasudil and H-89, providing a comparative overview of their inhibitory activities and effective concentrations in various experimental settings.
Table 1: In Vitro Inhibitory Activities of Fasudil and H-89
| Derivative | Target Kinase | IC50 / Ki | Cell Line / Assay Conditions | Reference |
| Fasudil | ROCK1 | Ki = 0.33 µM | Cell-free assay | [5] |
| ROCK2 | IC50 = 0.158 µM | Cell-free assay | [5] | |
| PKA | IC50 = 4.58 µM | Cell-free assay | [5] | |
| PKC | IC50 = 12.30 µM | Cell-free assay | [5] | |
| PKG | IC50 = 1.650 µM | Cell-free assay | [5] | |
| H-89 | PKA | Ki = 48 nM | Cell-free assay | [8] |
| S6K1 | IC50 = 80 nM | Cell-free assay | [8] | |
| MSK1 | IC50 = 120 nM | Cell-free assay | [8] | |
| ROCK2 | IC50 = 135 nM | Cell-free assay | [8] | |
| PKBα | IC50 = 2600 nM | Cell-free assay | [8] | |
| MAPKAP-K1b | IC50 = 2800 nM | Cell-free assay | [8] |
Table 2: Effective Concentrations of Fasudil in In Vitro Cellular Assays
| Application | Cell Line | Effective Concentration | Effect | Reference |
| Anti-angiogenesis | HUVECs | 3-100 µM | Inhibition of tube formation, proliferation, and migration | [9][10] |
| Anti-migration | A549 (Lung Cancer) | 10 µM | Inhibition of cell migration | [11] |
| Glioma Cells | 100 µM | Inhibition of cell migration | [12] | |
| Anti-proliferation | A549 (Lung Cancer) | Concentration-dependent | Inhibition of cell proliferation | [6] |
| HUVECs | ≥ 30 µM | Inhibition of cell proliferation | [13] | |
| ROCK Inhibition | Human HSC-derived TWNT-4 cells | 50-100 µM | Inhibition of LPA-induced phosphorylation of ERK1/2, JNK, and p38 | [5] |
Table 3: In Vivo Applications and Dosages of Fasudil
| Application | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Cancer | Mouse Xenograft (Small-cell lung cancer) | 30 mg/kg/day | Intraperitoneal | Tumor growth inhibition | [14] |
| Murine Models of Cerebral Cavernous Malformations | 100 mg/kg/day | Oral | Decreased lesion burden | [15] | |
| Rat Tumor Models | - | - | Reduced tumor burden and ascites production | [4] | |
| Neurological Disorders | Mouse Model of Stroke (MCAO) | 30 mg/kg | Gavage | Reduced cerebral necrosis volume | [16] |
| Cardiovascular Disease | Rat Model of Myocardial Ischemia/Reperfusion | - | Perfusion | Reduced myocardial ischemia and apoptosis | [17] |
| Swine Model of Myocardial Stunning | 13 µg/kg/min for 30 min | - | Protection against stunned myocardium | [18] |
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways and a representative experimental workflow are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: Fasudil inhibits the RhoA/ROCK signaling pathway.
Caption: H-89 inhibits the cAMP/PKA signaling pathway.
Experimental Workflow
Caption: A typical in vitro experimental workflow.
Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro and in vivo experiments.
In Vitro Protocols
This protocol is for assessing the effect of an this compound derivative on the proliferation of adherent cells.
Materials:
-
Target adherent cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound derivative stock solution (e.g., Fasudil in DMSO)
-
WST-1 Cell Proliferation Reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute on a shaker to ensure uniform color distribution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620-690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
-
This protocol assesses the effect of an this compound derivative on cell migration.
Materials:
-
Target adherent cell line
-
Complete cell culture medium
-
6-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
This compound derivative
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Treatment:
-
Replace the PBS with fresh medium containing the desired concentration of the this compound derivative or vehicle control.
-
-
Image Acquisition:
-
Immediately after treatment (0 hours), capture images of the scratch in each well using a phase-contrast microscope at a consistent magnification. Mark the locations for consistent imaging over time.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same marked locations at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group compared to the initial scratch area.
-
Compare the migration rates between the treated and control groups.
-
This protocol is designed to detect changes in the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a downstream target of ROCK, following treatment with a ROCK inhibitor like Fasudil.
Materials:
-
Target cell line
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-phospho-MYPT1, anti-total-MYPT1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with the this compound derivative for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[19]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total MYPT1 and a loading control (GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
In Vivo Protocols
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an this compound derivative in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound derivative formulation for injection or oral administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the this compound derivative or vehicle control according to the planned schedule, dosage, and route (e.g., intraperitoneal injection, oral gavage).[14]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
This protocol outlines a procedure to assess the cardioprotective effects of an this compound derivative in a rat model of myocardial I/R injury.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Anesthesia (e.g., pentobarbital sodium)
-
Ventilator
-
Surgical instruments
-
Suture for coronary artery ligation
-
This compound derivative for infusion
-
ECG monitoring equipment
-
TTC (2,3,5-triphenyltetrazolium chloride) staining solution
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and connect it to a ventilator.
-
Perform a thoracotomy to expose the heart.
-
Place a suture around the left anterior descending (LAD) coronary artery.
-
-
Ischemia and Reperfusion:
-
Induce ischemia by tightening the suture to occlude the LAD artery for a specific duration (e.g., 30 minutes). Ischemia can be confirmed by ECG changes and paling of the myocardium.
-
Initiate reperfusion by releasing the suture.
-
-
Drug Administration:
-
Administer the this compound derivative or vehicle control via intravenous infusion at a specific time point (e.g., before ischemia, at the onset of reperfusion, or during reperfusion).
-
-
Functional Assessment:
-
Monitor cardiac function using ECG and potentially echocardiography during the experiment.
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period (e.g., 2 hours), excise the heart.
-
Slice the ventricles and incubate them in TTC solution. Viable myocardium will stain red, while the infarcted area will remain pale.
-
Quantify the infarct size as a percentage of the area at risk or the total ventricular area using image analysis software.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spannetwork.org [spannetwork.org]
- 4. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fasudil inhibits vascular endothelial growth factor-induced angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Fasudil inhibits prostate cancer-induced angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [academiccommons.columbia.edu]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Fasudil mediates neuroprotection in ischemia/reperfusion by modulating the ROCK-PPARα-NOX axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellmolbiol.org [cellmolbiol.org]
- 18. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 19. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis Following Isoquinoline-8-Sulfonamide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoquinoline-8-sulfonamide and its derivatives are a class of compounds known to exhibit a range of biological activities, including the inhibition of various protein kinases.[1][2] Western blotting is a fundamental and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[3][4] This document provides a comprehensive, step-by-step guide for performing Western blot analysis to investigate the effects of this compound treatment on protein expression and signaling pathways in a cellular context. The protocol covers cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Experimental Protocols
This section details the necessary steps to perform a Western blot analysis after treating cells with this compound.
1. Cell Culture and this compound Treatment:
-
Cell Seeding: Plate the desired mammalian cell line in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and maintain in a suitable growth medium until they reach approximately 70-80% confluency.[5]
-
Treatment Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the drug dilutions).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal time will depend on the specific target and cellular process being investigated.
2. Cell Lysate Preparation:
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3][6]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.[6]
-
Scraping and Collection: Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3][6]
-
Homogenization: To ensure complete lysis and to shear DNA, which can increase viscosity, sonicate the lysate on ice.[3][6]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.
3. Protein Quantification:
-
Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay.
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., Bovine Serum Albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve. This step is crucial for ensuring equal loading of protein in the subsequent steps.[4]
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Sample Preparation: Based on the protein quantification results, dilute each lysate with sample loading buffer (e.g., Laemmli buffer) to an equal final concentration (e.g., 1-2 µg/µL). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]
-
Gel Electrophoresis: Load equal amounts of total protein (e.g., 20-50 µg) from each sample into the wells of an SDS-PAGE gel. Also, load a molecular weight marker to determine the size of the target proteins.
-
Running the Gel: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer (Blotting):
-
Transfer Setup: Assemble the transfer "sandwich" consisting of a fiber pad, filter paper, the gel, a nitrocellulose or PVDF membrane, another piece of filter paper, and a final fiber pad. Ensure no air bubbles are trapped between the gel and the membrane.[4]
-
Electrotransfer: Transfer the proteins from the gel to the membrane using either a wet or semi-dry transfer system. The transfer time and voltage may need to be optimized depending on the size of the target protein.
-
Transfer Verification: After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
6. Immunodetection:
-
Blocking: Wash the membrane with Tris-buffered saline containing Tween 20 (TBST) and then incubate it in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, which is specific to the target protein, diluted in blocking buffer. The incubation is typically carried out overnight at 4°C with gentle shaking.[3]
-
Washing: Wash the membrane several times with TBST to remove any unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. This incubation is usually done for 1 hour at room temperature.[3]
-
Final Washes: Perform several final washes with TBST to remove the unbound secondary antibody.
7. Detection and Data Analysis:
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots can be summarized in a table for clear comparison.
| Treatment Group | Concentration (µM) | Target Protein (Normalized Intensity) | Loading Control (Intensity) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 15,432 ± 876 |
| This compound | 1 | 0.82 ± 0.04 | 15,610 ± 912 |
| This compound | 5 | 0.55 ± 0.06 | 15,398 ± 799 |
| This compound | 10 | 0.21 ± 0.03 | 15,545 ± 854 |
Note: The data presented in this table is for illustrative purposes only and represents the expected format for presenting results.
Visualizations
Signaling Pathway Diagram
Caption: A diagram illustrating the inhibitory effect of this compound on a generic protein kinase signaling pathway.
Experimental Workflow Diagram
Caption: The step-by-step experimental workflow for Western blot analysis.
References
- 1. Detection of ATP competitive protein kinase inhibition by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isoquinoline sulfonamide inhibitors of protein phosphorylation, H-7, H-8, and HA-1004, also inhibit RNA synthesis: studies on responses of adipose tissue to growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Improving the solubility of Isoquinoline-8-sulfonamide for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoquinoline-8-sulfonamide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is a powerful organic solvent capable of dissolving a wide array of organic compounds.[1]
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to not exceed a final concentration of 0.5% DMSO, with many researchers aiming for 0.1% or less. The sensitivity to DMSO can vary significantly between cell lines. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 10 mM, 50 mM, or 100 mM). This concentrated stock can then be serially diluted into your cell culture medium to achieve the desired final concentration for your experiment, ensuring the final DMSO concentration remains non-toxic to the cells.
Q4: My this compound is precipitating when I add it to the cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Media | 1. Warm the media: Gently warm the cell culture media to 37°C before adding the compound stock solution. 2. Increase mixing: After adding the stock solution to the media, vortex or pipette the solution gently to ensure thorough mixing. 3. Lower the final concentration: The desired concentration of this compound may be above its solubility limit in the final culture medium. Try using a lower final concentration. |
| High Final DMSO Concentration | A high percentage of DMSO in the final solution can sometimes cause the compound to precipitate out when it comes into contact with the aqueous environment. Ensure your serial dilutions are planned to keep the final DMSO concentration low (ideally ≤ 0.1%). |
| Interaction with Media Components | Components in the serum or media, such as proteins and salts, can sometimes interact with the compound and cause precipitation. 1. Test in serum-free media: To identify if serum is the cause, try dissolving the compound in serum-free media first. 2. Prepare fresh media: Ensure your media is not old and has been stored correctly, as temperature shifts can cause salts and other components to precipitate.[2] |
| Incorrect Stock Solution Preparation | Ensure the this compound is fully dissolved in the DMSO stock solution before diluting it into the culture medium. If you observe any precipitate in your stock, you may need to gently warm it (e.g., in a 37°C water bath) or sonicate it to fully dissolve the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required amount of this compound powder to prepare a stock solution of your desired concentration (e.g., 10 mM). The molecular weight of this compound is 208.24 g/mol .
-
Weigh the calculated amount of powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, you can sonicate the tube for a few minutes or gently warm it in a 37°C water bath until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Your specific cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant and below the toxic level for your cells.
-
Incubate the dilutions at 37°C for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation.
-
For a more detailed examination, transfer a small volume of each dilution to a microscope slide or a well of a clear-bottom plate and observe under a microscope for any crystalline structures.
-
The highest concentration that remains a clear solution without any visible precipitate is your maximum soluble concentration under those specific conditions.
Signaling Pathways and Experimental Workflows
Derivatives of isoquinoline sulfonamides have been shown to interact with key signaling pathways involved in cell metabolism and survival. Two such pathways are the PKM2 and Akt/PKB signaling pathways.[3][4]
Figure 1. A generalized experimental workflow for using this compound in cell culture experiments.
Figure 2. Simplified signaling pathway showing the role of Pyruvate Kinase M2 (PKM2) in cancer metabolism and the potential inhibitory action of this compound derivatives.
Figure 3. A simplified representation of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, and a potential target for isoquinoline sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(Dimethylamino)isoquinoline-5-sulfonamide | C11H13N3O2S | CID 175983331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting off-target effects of Isoquinoline-8-sulfonamide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Isoquinoline-8-sulfonamide and its derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a phenotype in my cell-based assay that is inconsistent with the known targets of this compound. What could be the cause?
A1: This could be due to off-target effects, where the compound inhibits kinases other than the intended target. Isoquinoline sulfonamides are known to have varying degrees of selectivity.[1][2] It is crucial to validate that the observed phenotype is a direct result of inhibiting the intended target.
Q2: What are some common off-target kinases for isoquinoline sulfonamides?
A2: The off-target profile can vary significantly depending on the specific derivative. For example, H-89, a well-known isoquinoline sulfonamide, is a potent PKA inhibitor but also inhibits several other kinases at higher concentrations. Similarly, KN-62 is a CaMKII inhibitor but also potently inhibits the purinergic receptor P2X7.[3] Comprehensive kinase profiling is the most effective way to identify specific off-target interactions for your particular compound.
Q3: How can I confirm that the observed effect is due to the inhibition of my target kinase and not an off-target?
A3: Several strategies can be employed:
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should rescue the phenotype.
-
RNAi or CRISPR-Cas9 knockdown/knockout: Silencing the expression of the target kinase should mimic the effect of the inhibitor.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that the compound is binding to the intended target in cells at the concentrations used in your experiments.
Q4: My this compound compound shows potent inhibition in a biochemical assay but is much less effective in my cell-based assay. Why is this?
A4: This discrepancy can arise from several factors:
-
Cell permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux pumps: The compound could be actively transported out of the cell by efflux pumps.
-
Cellular ATP concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors like isoquinoline sulfonamides, this high cellular ATP concentration can significantly reduce the inhibitor's apparent potency.
-
Compound metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
Q5: What are the best practices for reporting data on kinase inhibitors to avoid ambiguity about off-target effects?
A5: To ensure the reproducibility and clear interpretation of your results, it is recommended to:
-
Report the IC50 or Ki values for the primary target and any relevant off-targets.
-
Specify the ATP concentration used in biochemical assays.
-
Validate on-target activity in a cellular context using methods like target engagement assays or genetic approaches.
-
Profile the inhibitor against a panel of kinases to assess its selectivity.
Data Presentation
Characterizing the selectivity of a kinase inhibitor is a critical step in interpreting experimental results. The following table provides a representative kinase selectivity profile for H-89, a well-studied isoquinoline sulfonamide. This data illustrates the importance of screening against a panel of kinases to identify potential off-target interactions.
Table 1: Kinase Selectivity Profile of H-89
| Kinase | IC50 (nM) |
| PKA | 48 |
| ROCKII | 80 |
| MSK1 | 120 |
| S6K1 | 270 |
| PKAC-alpha | 480 |
| CAMKII | 1300 |
| PKC | 28000 |
| MYLK | 30000 |
Note: This data is compiled from various sources and is intended to be representative. Actual IC50 values can vary depending on the assay conditions.
Experimental Protocols
To aid in troubleshooting and validating the on- and off-target effects of this compound, detailed protocols for key experimental techniques are provided below.
Protocol 1: Biochemical Kinase Assay for IC50 Determination
This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase using a fluorescence-based assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound compound (and other inhibitors)
-
Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Prepare the kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add the kinase reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction at the optimal temperature (usually 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the kinase activity using the chosen fluorescence-based detection kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cultured cells expressing the target kinase
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
This compound compound
-
DMSO
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Treat cultured cells with the this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvest the cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should be optimized to span the melting point of the target protein.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing unbound, folded protein) from the precipitated fraction (containing denatured protein) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature.
-
Compare the melting curves of the vehicle-treated and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor (tracer) that binds to the kinase's active site.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Tracer specific for the kinase of interest
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
This compound compound
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Seed the NanoLuc®-tagged cells into the assay plate and allow them to attach overnight.
-
Prepare serial dilutions of the this compound in Opti-MEM®.
-
Add the diluted compound to the cells.
-
Add the NanoBRET™ Tracer to the cells at a final concentration optimized for the specific target.
-
Incubate the plate at 37°C in a CO2 incubator for the recommended time (typically 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) wavelengths.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration to determine the IC50 value for target engagement in live cells.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting off-target effects of this compound.
Caption: A logical workflow for determining if an observed phenotype is due to on-target or off-target effects.
Caption: Potential off-target inhibition of MAPK and PI3K/Akt pathways by isoquinoline sulfonamides.
Caption: Factors contributing to the discrepancy between biochemical and cellular potency of ATP-competitive inhibitors.
References
- 1. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoquinoline-8-sulfonamide Concentration for Effective Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Isoquinoline-8-sulfonamide and its derivatives in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a core chemical structure from which a variety of small molecule inhibitors are derived. These compounds are known to target different classes of enzymes, primarily protein kinases and bacterial DNA gyrase. The specific target and mechanism of action depend on the substitutions on the isoquinoline sulfonamide scaffold. For instance, H-89 is a well-known inhibitor of Protein Kinase A (PKA)[1][2], while other derivatives, such as LEI-800, have been identified as allosteric inhibitors of bacterial DNA gyrase[3][4].
Q2: How do I choose the optimal starting concentration for my experiment?
A good starting point is to consult the literature for published IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values for the specific isoquinoline sulfonamide derivative and target you are studying. As a general guideline, you can begin your experiments with a concentration 5 to 10 times higher than the reported IC50 or Ki value to ensure complete inhibition. If this information is unavailable, a broad dose-response experiment is recommended to determine the optimal concentration for your specific experimental system.
Q3: My isoquinoline sulfonamide is not showing any inhibitory effect. What could be the problem?
Several factors could contribute to a lack of inhibitory effect:
-
Incorrect Concentration: The concentration used may be too low to effectively inhibit the target. It is advisable to perform a dose-response curve to determine the effective concentration range.
-
Compound Solubility: Isoquinoline sulfonamides can have limited solubility in aqueous buffers. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your experimental media. Always include a vehicle control (media with the same concentration of the solvent) in your experiments.
-
Cell Permeability: For cell-based assays, the compound may not be efficiently crossing the cell membrane. The permeability can be influenced by the specific substitutions on the isoquinoline sulfonamide structure.
-
Target Expression and Activity: Confirm that your target protein is expressed and active in your experimental system.
-
Compound Stability: Ensure the compound has not degraded during storage. It is best to use freshly prepared solutions.
Q4: I'm observing off-target effects. How can I mitigate this?
Off-target effects are a known concern with many small molecule inhibitors. For example, H-89, while a potent PKA inhibitor, is also known to inhibit other kinases at higher concentrations, including S6K1, MSK1, and ROCKII[1][5]. To minimize off-target effects:
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration that gives you the desired level of inhibition of your primary target.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of your target of interest, use a different inhibitor with a distinct chemical structure that targets the same protein.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant mutant of your target protein.
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of your target protein and see if it phenocopies the effect of the inhibitor.
Q5: How should I prepare and store my isoquinoline sulfonamide solutions?
Most isoquinoline sulfonamides are soluble in organic solvents like DMSO[5]. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For experiments, thaw the stock solution and dilute it to the final working concentration in your aqueous experimental buffer or cell culture medium. Avoid repeated freeze-thaw cycles. Some isoquinoline-5-sulfonic acid derivatives are soluble in water[6][7]. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Troubleshooting Guides
Problem: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent inhibitor concentration | Always prepare fresh dilutions from a stock solution for each experiment. Avoid using old working dilutions. |
| Cell passage number and confluency | Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment. |
| Variability in incubation time | Ensure the duration of inhibitor treatment is consistent across all experiments. |
| Incomplete dissolution of the compound | Vortex the stock solution before making dilutions and visually inspect for any precipitate in the final working solution. |
Problem: High cell toxicity observed.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Perform a dose-response experiment and a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the highest non-toxic concentration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is below the toxic threshold for your cell type (typically <0.5%). Include a vehicle-only control. |
| Off-target effects leading to toxicity | Refer to the FAQ on mitigating off-target effects. Consider using a more specific inhibitor if available. |
Quantitative Data Summary
The following tables provide a summary of inhibitory concentrations for representative isoquinoline sulfonamide derivatives against their respective targets.
Table 1: Isoquinoline Sulfonamide Protein Kinase Inhibitors
| Compound | Target Kinase | IC50 / Ki | Cell Line / System | Reference |
| H-89 | Protein Kinase A (PKA) | Ki = 48 nM | In vitro kinase assay | |
| S6K1 | IC50 = 80 nM | In vitro kinase assay | [1] | |
| MSK1 | IC50 = 120 nM | In vitro kinase assay | [1] | |
| ROCKII | IC50 = 270 nM | In vitro kinase assay | [1] | |
| Isoquinoline-5-sulfonamide | Protein Kinase C (PKC) | Inhibitor | Not specified | [6][7] |
| Protein Kinase A (PKA) | Inhibitor | Not specified | [6][7] | |
| Protein Kinase B (PKB/Akt) | Inhibitor | Cellular assays | [8] |
Table 2: Isoquinoline Sulfonamide DNA Gyrase Inhibitors
| Compound | Target Enzyme | IC50 / MIC | Organism | Reference |
| LEI-800 | DNA Gyrase | IC50 = 96 nM | E. coli (purified enzyme) | [3] |
| DNA Gyrase | IC50 = 103 nM | K. pneumoniae (purified enzyme) | [3] | |
| MIC = 6.25 µM | E. coli | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of a Protein Kinase Inhibitor
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mM EGTA.
-
Prepare Substrate and ATP: Prepare a solution of a specific peptide substrate for the kinase and a stock solution of ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine the Ki from the IC50.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the isoquinoline sulfonamide inhibitor in the kinase reaction buffer.
-
Initiate Kinase Reaction: In a microplate, add the kinase, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP. Include a no-inhibitor control and a no-enzyme control.
-
Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Detect: Stop the reaction (e.g., by adding EDTA) and detect the phosphorylated substrate. This can be done using various methods such as radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting to Assess Inhibition of a Cellular Signaling Pathway
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Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with various concentrations of the isoquinoline sulfonamide inhibitor for a specified duration. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for the phosphorylated form of a downstream target of the kinase of interest. Incubate overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.
Protocol 3: DNA Gyrase Supercoiling Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol), relaxed plasmid DNA (substrate), and the isoquinoline sulfonamide inhibitor at various concentrations.
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA.
-
Proteinase K Treatment: Add proteinase K and incubate at 37°C for 30 minutes to digest the gyrase.
-
Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).
-
Visualization: Run the gel and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The degree of inhibition can be quantified by measuring the band intensities.
Visualizations
References
- 1. H-89 - Wikipedia [en.wikipedia.org]
- 2. H89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) induces reduction of myosin regulatory light chain phosphorylation and inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Isoquinoline-5-sulfonamide | 109547-31-1 | JEA54731 [biosynth.com]
- 8. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Isoquinoline-8-Sulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of selective isoquinoline-8-sulfonamide derivatives, particularly those targeting protein kinases.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the selectivity of this compound kinase inhibitors?
A1: Enhancing the selectivity of these inhibitors typically involves a multi-pronged approach focused on exploiting subtle differences in the ATP-binding pockets of target kinases. Key strategies include:
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Structure-Based Design: Utilize X-ray co-crystal structures of your lead compound bound to the target kinase and off-target kinases. This allows for the identification of unique pockets or residues in the target kinase that can be exploited to increase binding affinity and selectivity. Modifications to the isoquinoline scaffold can be designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique features.[1]
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Targeting Unique Conformations: Kinases can adopt multiple conformations (e.g., active "DFG-in" and inactive "DFG-out"). Designing inhibitors that selectively bind to a specific conformational state of the target kinase, which may not be readily adopted by off-target kinases, can significantly improve selectivity.[1]
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Exploiting Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP-binding site, varies in size among kinases. Targeting kinases with smaller gatekeeper residues (e.g., threonine or valine) by introducing bulky substituents on the inhibitor can enhance selectivity against kinases with larger gatekeeper residues (e.g., methionine or phenylalanine).
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Introducing Covalent Warheads: If a non-conserved cysteine residue is present near the ATP-binding site of the target kinase, incorporating a reactive group (a "warhead") into the inhibitor can lead to the formation of a covalent bond, resulting in high potency and selectivity.[2]
-
Bivalent Inhibitors: Linking the this compound core to a second pharmacophore that binds to a nearby, less conserved region on the kinase surface can create a bivalent inhibitor with significantly enhanced selectivity.[2]
Q2: How do substituents on the isoquinoline ring and sulfonamide group affect selectivity?
A2: The nature and position of substituents are critical determinants of selectivity.
-
Isoquinoline Ring: Modifications at the C-5 position of the isoquinoline ring can influence interactions with the solvent-exposed region of the ATP-binding cleft. Hydrophobic or halogenated substituents at this position can enhance binding to specific kinases.[3]
-
Sulfonamide Group: The sulfonamide moiety itself is crucial for interaction with the hinge region of the kinase. The substituent on the sulfonamide nitrogen can be modified to extend into different regions of the ATP-binding site, allowing for fine-tuning of selectivity. For instance, incorporating constrained cyclic structures can lock the molecule into a conformation that is more favorable for binding to the target kinase over off-targets.[4]
Q3: What are the most common off-target kinases for this compound derivatives?
A3: Due to the conserved nature of the ATP-binding site, off-target effects are a common challenge.[5] Promiscuity is often observed among kinases from the same family or those with similar ATP-binding pocket architectures. For example, inhibitors designed for a specific tyrosine kinase may also show activity against other tyrosine kinases. Comprehensive selectivity profiling against a diverse panel of kinases is essential to identify and mitigate off-target activities.[5][6]
Troubleshooting Guides
Problem 1: Low Selectivity of a Lead Compound
Symptoms:
-
Your this compound derivative shows high potency against the target kinase but also inhibits several other kinases with similar affinity in a screening panel.
-
Cellular assays show phenotypes that are inconsistent with the known function of the target kinase, suggesting off-target effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Binding to a highly conserved region of the ATP pocket. | Analyze the co-crystal structure of your inhibitor with the target and an off-target kinase. Identify less conserved regions and design modifications to exploit these differences. |
| Inhibitor is too small and does not sufficiently explore the binding site. | Systematically add substituents to the isoquinoline ring or the sulfonamide group to probe for additional interactions that may be unique to the target kinase. |
| High flexibility of the inhibitor allows it to adapt to multiple binding sites. | Introduce conformational constraints, such as rings or stereocenters, to reduce the flexibility of the molecule and favor a binding mode specific to the target kinase. |
| Lack of specific interactions with non-conserved residues. | Use computational modeling to predict favorable interactions with non-conserved residues in the target's active site and synthesize derivatives to test these hypotheses. |
Problem 2: Difficulties in Synthesizing Derivatives
Symptoms:
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Low yields in the sulfonamide formation step.
-
Difficulty in achieving regioselective substitution on the isoquinoline ring.
-
Unstable intermediates or final compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor reactivity of the amine with isoquinoline-8-sulfonyl chloride. | Use a stronger, non-nucleophilic base (e.g., DBU, proton sponge) or a catalyst (e.g., DMAP). Consider microwave-assisted synthesis to increase reaction rates. |
| Side reactions during sulfonyl chloride formation. | Use milder chlorinating agents or alternative methods for sulfonyl chloride synthesis, such as the oxidation of a corresponding thiol.[7] |
| Difficulty in purifying the final compound. | Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). Consider introducing a temporary protecting group to facilitate purification. |
| Decomposition of the product. | Ensure anhydrous reaction conditions and handle air- and moisture-sensitive reagents under an inert atmosphere. Store the final compounds under appropriate conditions (e.g., desiccated, at low temperature). |
Data Presentation
Table 1: Selectivity Profile of Representative this compound Derivatives
| Compound | Target Kinase | Ki (µM) | Off-Target Kinase | Ki (µM) | Selectivity (Fold) |
| CKI-7 | Casein Kinase 1 | 0.35 | PKA | 6.5 | 18.6 |
| H-8 | PKA | 1.2 | PKG | 0.48 | 0.4 (less selective) |
| H-9 | PKG | 0.88 | PKA | 1.4 | 1.6 |
Data summarized from published literature. Ki values are approximate and may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Kinase Inhibitor Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
Principle: This method measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm (a thermal shift, ΔTm). The magnitude of the ΔTm can be correlated with the binding affinity of the inhibitor.
Materials:
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Purified kinase of interest and off-target kinases
-
SYPRO Orange dye (5000x stock in DMSO)
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DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound derivatives dissolved in DMSO
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in DSF buffer.
-
Aliquot the Master Mix: Dispense 19 µL of the master mix into the wells of a 96-well or 384-well PCR plate.
-
Add Compounds: Add 1 µL of the test compounds (from a 20x stock in DMSO) to the wells. Include a DMSO-only control.
-
Seal and Centrifuge: Seal the plate with an optically clear seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the real-time PCR instrument. Set up a thermal melting protocol:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 1 °C/minute
-
Data acquisition: Monitor fluorescence (e.g., using FAM or SYBR Green channel) at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each well by identifying the temperature at the inflection point of the melting curve (often calculated as the peak of the first derivative).
-
Calculate the ΔTm for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A larger ΔTm generally indicates stronger binding.
-
Protocol 2: Kinase Inhibitor Selectivity Profiling using a Microfluidic Mobility Shift Assay
Principle: This assay measures the enzymatic activity of a kinase by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The substrate and product have different net charges, causing them to migrate at different rates in an electric field within a microfluidic chip. The ratio of product to substrate is used to determine the kinase activity, and the inhibition is measured as a decrease in this ratio in the presence of an inhibitor.[8]
Materials:
-
Purified kinase of interest and off-target kinases
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound derivatives dissolved in DMSO
-
Microfluidic mobility shift assay instrument (e.g., LabChip® EZ Reader) and corresponding chips and reagents
Procedure:
-
Prepare Reagents:
-
Prepare a 2x kinase solution in assay buffer.
-
Prepare a 2x substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the kinase.
-
-
Set up the Assay Plate: In a 384-well plate, add 1 µL of the test compounds or DMSO control to the appropriate wells.
-
Start the Kinase Reaction:
-
Add 10 µL of the 2x kinase solution to each well.
-
Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Add 10 µL of the 2x substrate/ATP solution to initiate the reaction.
-
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the Reaction: Add a stop solution (typically containing EDTA to chelate Mg²⁺) to each well.
-
Analyze on the Microfluidic Instrument:
-
Place the assay plate in the instrument.
-
The instrument will automatically sample from each well, perform the electrophoretic separation on the chip, and detect the fluorescent substrate and product peaks.
-
-
Data Analysis:
-
The instrument software calculates the percentage of substrate converted to product.
-
The percent inhibition is calculated relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value for each kinase.
-
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow Diagrams
Differential Scanning Fluorimetry (DSF) Workflow
Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).
Microfluidic Mobility Shift Assay Workflow
Caption: Experimental workflow for the Microfluidic Mobility Shift Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with the stability issues of Isoquinoline-8-sulfonamide in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoquinoline-8-sulfonamide. The information provided is based on general principles of sulfonamide and quinoline chemistry due to the limited availability of specific stability data for this compound in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like many sulfonamides, it is susceptible to degradation through hydrolysis, particularly under acidic or alkaline conditions.[1][2][3] Elevated temperatures can accelerate this degradation, and exposure to UV light may induce photolytic decomposition.[1][4]
Q2: What is the expected degradation pathway for this compound in an aqueous solution?
A2: The primary degradation pathway for many sulfonamides in aqueous solution is the hydrolysis of the sulfonamide bond (S-N bond).[5] This would likely lead to the formation of isoquinoline-8-sulfonic acid and ammonia. Other potential degradation pathways, especially under oxidative or photolytic stress, could involve modifications to the isoquinoline ring system.[5][6]
Q3: How can I prepare a stable stock solution of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO, and store them at low temperatures (e.g., -20°C or -80°C). Aqueous working solutions should be prepared fresh before each experiment. If an aqueous stock solution is necessary, it is advisable to use a buffered solution at a pH where the compound exhibits maximum stability (typically near neutral pH for many sulfonamides) and to protect it from light.[7]
Q4: Are there any recommended storage conditions for aqueous solutions of this compound?
A4: Aqueous solutions of this compound should be stored at low temperatures (2-8°C for short-term storage, or frozen for longer-term storage if solubility permits). Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[8] The use of buffered solutions can also help maintain a stable pH environment.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in aqueous solution over a short period. | Hydrolytic degradation due to inappropriate pH. | Prepare fresh solutions for each experiment. If storage is necessary, use a buffered solution (pH 6-8) and store at 2-8°C.[9][10][11] |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility, which can be pH-dependent. | Check the solubility of this compound at the intended pH and concentration. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with the experimental system. |
| Inconsistent experimental results. | Degradation of the compound due to light exposure or temperature fluctuations. | Protect solutions from light at all times.[8] Maintain consistent temperature control during experiments. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[1][2][3] |
Quantitative Data on Stability (Illustrative Examples)
Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 40°C
| pH | % Degradation (after 48 hours) |
| 2.0 | 15.2 |
| 4.0 | 8.5 |
| 7.0 | 2.1 |
| 9.0 | 6.8 |
| 12.0 | 18.9 |
Table 2: Effect of Temperature on the Degradation of this compound in Aqueous Solution (pH 7.0)
| Temperature (°C) | % Degradation (after 24 hours) |
| 4 | < 1 |
| 25 | 1.5 |
| 40 | 3.8 |
| 60 | 9.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to determine the extent of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.[12][13]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the parent compound)
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. firsthope.co.in [firsthope.co.in]
- 10. Preparation of buffers, Stability of Buffers - Pharmacy Infoline [pharmacyinfoline.com]
- 11. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 12. japsonline.com [japsonline.com]
- 13. ijtsrd.com [ijtsrd.com]
Technical Support Center: Interpreting Unexpected Results in Kinase Assays with Isoquinoline-8-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in kinase assays involving isoquinoline-8-sulfonamide and its derivatives, such as the commonly used inhibitor H-89.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is showing lower potency in my in vitro kinase assay than expected based on published data. What could be the reason?
A1: Several factors can contribute to an apparent decrease in inhibitor potency. A primary consideration is the concentration of ATP in your assay. This compound and its analogs are typically ATP-competitive inhibitors. If the ATP concentration in your assay is significantly higher than the Km of the kinase for ATP, it will require a higher concentration of the inhibitor to achieve 50% inhibition (IC50), thus making the inhibitor appear less potent. It is recommended to perform kinase assays with an ATP concentration at or near the Km for the specific kinase being studied.
Another possibility is the presence of components in your assay buffer that may interfere with the inhibitor. For instance, high concentrations of proteins or other molecules could potentially bind to the inhibitor, reducing its effective concentration. Ensure that your assay conditions are consistent with those reported in the literature you are referencing.
Q2: I'm observing inhibition of a kinase that is not the intended target of my this compound compound. Is this expected?
A2: Yes, this is a known phenomenon. While this compound derivatives like H-89 were initially characterized as potent inhibitors of specific kinases such as Protein Kinase A (PKA), subsequent research has revealed that they have a broader selectivity profile and can inhibit a range of other kinases, often with similar or even greater potency. This is a crucial consideration when interpreting your results, as the observed phenotype may be due to the inhibition of one or more of these "off-target" kinases.
Q3: I'm seeing a paradoxical activation of a signaling pathway that should be inhibited by my kinase inhibitor. What could explain this?
A3: Paradoxical pathway activation is a complex but recognized effect of some kinase inhibitors. This can occur through several mechanisms. One possibility is that the inhibitor, by binding to the target kinase, induces a conformational change that allows it to scaffold and activate other signaling proteins, even though its own catalytic activity is blocked. Another potential reason is the inhibition of a negative feedback loop. If the target kinase normally phosphorylates and activates a phosphatase that downregulates the pathway, inhibiting the kinase will prevent this feedback, leading to a net activation of the pathway. Furthermore, off-target effects on other kinases within the same or parallel pathways can lead to unexpected activation.
Q4: My results in a cell-based assay are inconsistent with my in vitro kinase assay data. Why might this be?
A4: Discrepancies between in vitro and cell-based assays are common and can arise from several factors:
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Cell Permeability: The this compound compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.
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Cellular ATP Concentrations: Intracellular ATP levels are typically in the millimolar range, which is often much higher than the ATP concentrations used in in vitro assays. This can significantly reduce the apparent potency of an ATP-competitive inhibitor in a cellular context.
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Metabolism: The compound may be metabolized by the cells into an inactive or less active form.
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Efflux Pumps: Cells can actively transport the inhibitor out of the cell via efflux pumps, reducing its intracellular concentration.
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Off-Target Effects: In a complex cellular environment, the inhibitor may interact with numerous other proteins besides the intended kinase target, leading to a different overall biological response.
Troubleshooting Guide
Problem 1: Higher than Expected IC50 Value (Lower Potency)
| Possible Cause | Troubleshooting Step |
| High ATP Concentration | Determine the Km of your kinase for ATP and run the assay with an ATP concentration at or near this value. If you are comparing your results to published data, ensure your ATP concentration is the same. |
| Inhibitor Instability | Prepare fresh stock solutions of the this compound. Some compounds can degrade over time, especially with repeated freeze-thaw cycles. |
| Assay Interference | Review all components of your assay buffer. High concentrations of proteins or detergents could potentially sequester the inhibitor. Consider running the assay in a simpler buffer to see if potency improves. |
| Incorrect Enzyme Concentration | Ensure you are using the correct concentration of active kinase. An excess of enzyme can lead to rapid substrate turnover and may require higher inhibitor concentrations for effective inhibition. |
Problem 2: Unexpected Inhibition of a Non-Target Kinase
| Possible Cause | Troubleshooting Step |
| Known Off-Target Activity | Consult kinase profiling data for this compound or H-89. The observed inhibition may be a known off-target effect. The table below provides IC50 values for H-89 against a panel of kinases. |
| Contaminating Kinase Activity | Ensure the purity of your recombinant kinase preparation. A contaminating kinase that is sensitive to your inhibitor could be responsible for the observed activity. |
| Assay Artifact | Some assay formats can be prone to artifacts. For example, in luciferase-based assays, the inhibitor might directly inhibit the luciferase enzyme. Run appropriate controls, such as testing the inhibitor against the detection system alone. |
Problem 3: No Inhibition Observed in a Cellular Assay
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Use a higher concentration of the inhibitor or a longer incubation time. You can also try to find literature on modified versions of the compound with improved cell permeability. |
| High Intracellular ATP | This is an inherent challenge with ATP-competitive inhibitors. Acknowledging this difference is key to interpreting the data. The inhibitor may still be engaging the target in cells, which could be confirmed with target engagement assays. |
| Compound Efflux | Co-incubate with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the inhibitory effect is restored. |
| Compound Metabolism | Analyze cell lysates by mass spectrometry to determine if the parent compound is being modified or degraded over time. |
Data Presentation
Table 1: Kinase Selectivity Profile of H-89 (this compound derivative)
| Kinase | IC50 (nM) |
| PKA | 48 |
| ROCKII | 80 |
| MSK1 | 120 |
| S6K1 | 490 |
| PKBα | 2,600 |
| CAMKII | 3,000 |
| PKC | 15,000 |
| JNK1 | >100,000 |
| ERK1 | >100,000 |
| p38α | >100,000 |
Note: These values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay with an ATP-Competitive Inhibitor
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Prepare Reagents:
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Kinase Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
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Kinase: Dilute the stock solution of the purified kinase to the desired working concentration in Kinase Buffer.
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Substrate: Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.
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ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of the kinase for ATP.
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This compound Inhibitor: Prepare a serial dilution of the inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1%.
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-
Assay Procedure (96-well plate format):
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Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.
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Add 20 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding a 25 µL mixture of the substrate and ATP in Kinase Buffer.
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Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
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Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or by spotting the reaction mixture onto a phosphocellulose membrane.
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-
Detection:
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The method of detection will depend on the assay format (e.g., radiometric, fluorescence, luminescence). Follow the manufacturer's instructions for the specific detection reagent.
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-
Data Analysis:
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Subtract the background signal (no enzyme control) from all data points.
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Normalize the data to the vehicle control (100% activity) and a no-substrate or maximally inhibited control (0% activity).
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Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Visualizations
Caption: A generalized workflow for an in vitro kinase assay using an ATP-competitive inhibitor.
Caption: A simplified diagram illustrating the concept of off-target effects of a kinase inhibitor.
Optimizing incubation time with Isoquinoline-8-sulfonamide for maximum kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time with Isoquinoline-8-sulfonamide for maximum kinase inhibition. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it impact incubation time?
A1: this compound belongs to a class of kinase inhibitors that are typically ATP-competitive.[1][2] This means they bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrate. The inhibition by isoquinoline sulfonamides is generally considered to be reversible.[3] Therefore, the primary goal of optimizing incubation time is to allow the binding reaction to reach equilibrium, ensuring that the measured inhibition reflects the true potency of the compound.
Q2: How long should I incubate my kinase assay with this compound?
A2: The optimal incubation time can vary depending on the specific kinase, the concentrations of the enzyme and inhibitor, and the assay conditions (e.g., temperature, buffer composition). A universal incubation time cannot be recommended. It is crucial to determine the optimal time empirically for your specific experimental setup by performing a time-course experiment.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: Sulfonamides are generally hydrolytically stable in aqueous solutions at neutral and alkaline pH.[4][5] However, prolonged incubation at acidic pH or elevated temperatures could potentially lead to degradation.[5] For cell-based assays with long incubation periods (e.g., 24-72 hours), the stability of the compound in the specific cell culture medium should be considered. If degradation is suspected, a stability test of the compound under your experimental conditions is recommended.
Q4: What is "time-dependent inhibition" and should I be concerned about it with this compound?
A4: Time-dependent inhibition (TDI) occurs when the degree of inhibition changes over time. This can be due to several factors, including slow binding of the inhibitor to the enzyme, conformational changes in the enzyme upon inhibitor binding, or irreversible binding. While isoquinoline sulfonamides are generally reversible inhibitors, it is good practice to assess for TDI, especially when characterizing a new inhibitor-kinase pair. This can be done by pre-incubating the enzyme and inhibitor for varying amounts of time before initiating the kinase reaction.
Troubleshooting Guides
Issue: High variability in kinase inhibition data between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Incubation Times | Ensure precise and consistent timing for the addition of reagents and stopping the reaction for all wells. Use multichannel pipettes or automated liquid handlers for simultaneous additions. |
| Incomplete Mixing | Gently mix the plate after the addition of the inhibitor and other reagents to ensure a homogeneous reaction mixture. Avoid vigorous shaking that could denature the enzyme. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation. If observed, consider reducing the final concentration of this compound or increasing the DMSO concentration (while ensuring it doesn't exceed the kinase's tolerance). |
| Enzyme Instability | Ensure the kinase is stable in the assay buffer for the duration of the experiment. Perform a control experiment with the enzyme alone to check for loss of activity over time. |
Issue: Observed IC50 value for this compound is significantly different from published values.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Incubation Time | The incubation time may not be sufficient to reach binding equilibrium. Perform a time-course experiment to determine the optimal incubation period. |
| Different Assay Conditions | Compare your assay conditions (e.g., ATP concentration, enzyme concentration, buffer components) with the published study. IC50 values are highly dependent on these parameters. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. |
| Enzyme Activity Variation | The specific activity of your kinase preparation may differ from that used in the reference study. |
Issue: No significant kinase inhibition is observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Confirm the identity and purity of your this compound. |
| Inactive Enzyme | Test the activity of your kinase with a known positive control inhibitor. |
| High ATP Concentration | As an ATP-competitive inhibitor, the apparent potency of this compound will be lower at high ATP concentrations. Try performing the assay at an ATP concentration close to the Km for the kinase. |
| Incorrect Kinase Target | Ensure that the kinase you are using is a known target of this compound. |
Data Presentation
Table 1: Hypothetical Impact of Pre-incubation Time on the IC50 of this compound against Kinase X.
| Pre-incubation Time (minutes) | IC50 (nM) |
| 5 | 550 |
| 15 | 250 |
| 30 | 120 |
| 60 | 105 |
| 120 | 100 |
This table illustrates that insufficient pre-incubation can lead to an overestimation of the IC50 value. The IC50 stabilizes as the binding reaction approaches equilibrium.
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time
This protocol aims to find the minimum time required for the inhibitor-enzyme binding to reach equilibrium.
Methodology:
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Prepare a series of reaction mixtures containing the kinase and this compound at a concentration expected to yield approximately 80-90% inhibition.
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Prepare a control reaction with the kinase and vehicle (e.g., DMSO).
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Pre-incubate these mixtures for varying periods (e.g., 5, 15, 30, 60, 90, and 120 minutes) at the assay temperature.
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Initiate the kinase reaction by adding the substrate and ATP.
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Allow the kinase reaction to proceed for a fixed, short period, ensuring the reaction is in the linear range.
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Stop the reaction and measure the kinase activity.
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Plot the percentage of inhibition against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition level plateaus.
Protocol 2: Time-Course Experiment for Assessing Time-Dependent Inhibition
This experiment helps to determine if the inhibition is time-dependent.
Methodology:
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Prepare reaction mixtures with the kinase, substrate, and varying concentrations of this compound.
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Initiate the kinase reaction by adding ATP.
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At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), stop the reaction in a set of wells for each inhibitor concentration.
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Measure the kinase activity for each time point and concentration.
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Plot the product formation against time for each inhibitor concentration.
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Analyze the progress curves. For a non-time-dependent inhibitor, the initial reaction rates will decrease proportionally with increasing inhibitor concentration. For a time-dependent inhibitor, the shape of the progress curves will change, often showing a biphasic pattern.
Visualizations
Caption: A generic kinase signaling cascade and the point of inhibition.
Caption: Workflow for optimizing inhibitor incubation time.
Caption: Troubleshooting decision tree for kinase inhibition assays.
References
- 1. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Isoquinoline-8-Sulfonamide Resistance in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating resistance mechanisms to isoquinoline-8-sulfonamide compounds in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound inhibitors, such as fasudil (a ROCK inhibitor) and H-89 (a PKA inhibitor).
FAQs: General Concepts
Q1: What are the primary mechanisms of action for isoquinoline-8-sulfonamides in cancer cells?
A1: Isoquinoline-8-sulfonamides are a class of compounds that primarily function as protein kinase inhibitors. Their anticancer effects are often attributed to the inhibition of key signaling pathways that regulate cell proliferation, survival, migration, and apoptosis. The specific targets can vary depending on the compound, but prominent examples include Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) and Protein Kinase A (PKA). For instance, fasudil is a well-known ROCK inhibitor, while H-89 is commonly used as a PKA inhibitor, though it can also inhibit other kinases at higher concentrations.[1][2]
Q2: What are the hypothesized resistance mechanisms to isoquinoline-8-sulfonamides?
A2: While specific resistance mechanisms to this class of compounds are still an active area of research, several potential mechanisms can be extrapolated from studies on other kinase inhibitors:
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Target Alteration: Mutations in the kinase domain of the target protein (e.g., ROCK1/2, PKA) could prevent the inhibitor from binding effectively. This is a common resistance mechanism for other kinase inhibitors.
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Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways to circumvent the inhibition of the primary target. For example, if ROCK signaling is inhibited, cells might upregulate other pathways that promote cell migration and survival.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), could actively pump the this compound out of the cell, reducing its intracellular concentration and efficacy. Some isoquinolinesulfonamide derivatives have been shown to interact with P-glycoprotein.[3]
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Drug Inactivation: Cancer cells might metabolize the inhibitor into an inactive form.
Q3: My cells are showing a decreased response to the this compound inhibitor over time. What could be the cause?
A3: This is a classic sign of developing drug resistance. The underlying cause could be one or a combination of the mechanisms described in Q2. To investigate this, you can:
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Sequence the target kinase to check for mutations.
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Perform a phosphoproteomic or transcriptomic analysis to identify upregulated bypass pathways.
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Assess the expression and activity of ABC transporters.
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Confirm the stability of the compound in your cell culture medium over time.
Troubleshooting Guide: Experimental Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in cell viability assays. | 1. Inconsistent cell seeding density.2. Variation in drug concentration due to improper dilution.3. Fluctuation in incubation time.4. Cell line heterogeneity. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding.2. Prepare fresh drug dilutions for each experiment and use calibrated pipettes.3. Standardize the incubation time for all plates in an experiment.4. Subclone the cell line to obtain a more homogeneous population. |
| High background in Western blots for phosphorylated targets. | 1. Inappropriate blocking buffer (e.g., milk for phospho-antibodies).2. Antibody concentration is too high.3. Insufficient washing.4. Phosphatase activity during sample preparation. | 1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking when using phospho-specific antibodies.[4][5]2. Titrate the primary and secondary antibodies to determine the optimal concentration.3. Increase the number and duration of washes with TBST.4. Always include phosphatase inhibitors in your lysis buffer and keep samples on ice.[5] |
| No or weak signal for phosphorylated ROCK/PKA substrates after inhibitor treatment. | 1. The inhibitor is not active or has degraded.2. The chosen time point for analysis is not optimal.3. The antibody is not specific or sensitive enough.4. The target protein is not expressed or activated in your cell line. | 1. Test the activity of the inhibitor on a positive control cell line or in a cell-free kinase assay.2. Perform a time-course experiment to determine the optimal duration of inhibitor treatment.3. Use a validated antibody and include a positive control (e.g., cells stimulated to activate the pathway).4. Confirm the expression of the target protein and its upstream activators by Western blot. |
| Cells are detaching or showing signs of stress at expected non-toxic concentrations. | 1. The solvent (e.g., DMSO) concentration is too high.2. The specific cell line is highly sensitive to the inhibitor.3. The inhibitor has off-target effects. | 1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).2. Perform a dose-response curve with a wider range of concentrations to determine the true non-toxic range for your cell line.3. Consult the literature for known off-target effects of the specific inhibitor being used. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a generic this compound in parental (sensitive) and experimentally derived resistant cancer cell lines. A 3- to 10-fold increase in IC50 is generally considered indicative of drug resistance.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance |
| Breast Cancer (MCF-7) | 15 | 120 | 8 |
| Glioblastoma (U87) | 25 | 200 | 8 |
| Lung Cancer (A549) | 30 | 180 | 6 |
| Pancreatic Cancer (PANC-1) | 20 | 220 | 11 |
Note: These are representative values. Actual IC50 values will vary depending on the specific this compound compound, the cell line, and the assay conditions.
Experimental Protocols
Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to an this compound inhibitor.
Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
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This compound inhibitor (e.g., fasudil, H-89)
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DMSO (or other appropriate solvent)
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Cell culture flasks and plates
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Cell counting apparatus
Methodology:
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Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the inhibitor on the parental cell line.
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Initial Exposure: Culture the parental cells in complete medium containing the inhibitor at a concentration equal to the IC50.
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Monitor and Subculture: Monitor the cells for signs of cell death. Initially, a large proportion of cells will die. The remaining viable cells are the basis for the resistant population. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of the inhibitor.
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Dose Escalation: Once the cells are proliferating steadily at the initial IC50 concentration, gradually increase the concentration of the inhibitor in the culture medium. A stepwise increase of 1.5-2 fold is a common starting point.
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Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of the inhibitor compared to the parental line.
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Characterize the Resistant Line: Once a stable resistant cell line is established, perform a cell viability assay to determine the new IC50. A significant increase (e.g., >5-fold) confirms the resistant phenotype.
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Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of its development.
Western Blot Analysis of ROCK/PKA Pathway Activation
This protocol outlines the steps for analyzing the phosphorylation status of downstream targets of the ROCK and PKA pathways.
Materials:
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Parental and resistant cell lines
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This compound inhibitor
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (5% BSA in TBST)
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Primary antibodies (e.g., anti-phospho-MYPT1 for ROCK activity, anti-phospho-VASP for PKA activity, and their total protein counterparts)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Methodology:
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Cell Treatment: Seed parental and resistant cells and treat them with the this compound inhibitor at various concentrations and time points. Include an untreated control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4][5]
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) diluted in blocking buffer overnight at 4°C.
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like GAPDH or β-actin.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of ROCK and PKA, as well as a hypothesized resistance mechanism.
Caption: Canonical ROCK signaling pathway and its inhibition by isoquinoline-8-sulfonamides.
Caption: Canonical PKA signaling pathway and its inhibition by isoquinoline-8-sulfonamides.
References
- 1. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fasudil, a Rho kinase inhibitor, suppresses tumor growth by inducing CXCL14/BRAK in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Kinase Inhibitory Profile of H-8 (N-(2-(methylamino)ethyl)isoquinoline-5-sulfonamide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor H-8, a member of the isoquinoline sulfonamide family, with other notable kinase inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies of kinase signaling pathways.
Introduction to H-8
H-8, chemically known as N-(2-(methylamino)ethyl)isoquinoline-5-sulfonamide, is a cell-permeable and ATP-competitive inhibitor of several protein kinases. It belongs to the isoquinoline sulfonamide class of inhibitors, which are known to target the ATP-binding site of kinases. H-8 has been characterized as a potent inhibitor of cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
Comparative Inhibitory Activity
To provide a clear perspective on the inhibitory profile of H-8, this section compares its in vitro potency (IC50 values) with that of Staurosporine, a broad-spectrum kinase inhibitor, and KT 5720, a more selective PKA inhibitor. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
| Inhibitor | Target Kinase | IC50 (nM) |
| H-8 | PKA | 1200 |
| PKG | 480 | |
| PKC | 15000 | |
| Staurosporine | PKA | 7[1] |
| PKC | 0.7[1] | |
| PKG | 8.5[1] | |
| CaMKII | 20 | |
| KT 5720 | PKA | 56 - 3300[2][3] |
| PHK | 11[2][4] | |
| PDK1 | 300[2][4] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration. The data presented here is compiled from various sources and should be used for comparative purposes.
Mechanism of Action: PKA Signaling Pathway
Protein Kinase A (PKA) is a key enzyme in many signal transduction pathways. Its activation is initiated by the binding of cyclic AMP (cAMP), which leads to the dissociation of the regulatory subunits from the catalytic subunits. The active catalytic subunits then phosphorylate various substrate proteins, modulating their activity and leading to a cellular response. H-8, Staurosporine, and KT 5720 all act by competitively inhibiting the binding of ATP to the catalytic subunit of PKA, thereby preventing the phosphorylation of its substrates.
Caption: PKA signaling pathway and points of inhibition.
Experimental Protocols
Validating the inhibitory effect of a compound on a specific kinase is a critical step in drug discovery and cell signaling research. Below is a detailed protocol for a standard in vitro radiometric protein kinase assay.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., H-8) against a specific protein kinase.
Materials:
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Purified active protein kinase
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Specific peptide substrate for the kinase
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Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
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[γ-³²P]ATP (radiolabeled ATP)
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Non-radiolabeled ATP
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Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
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Stop solution (e.g., 75 mM phosphoric acid)
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P81 phosphocellulose paper
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Scintillation counter and scintillation fluid
Experimental Workflow:
Caption: Workflow for an in vitro radiometric kinase assay.
Procedure:
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Prepare a reaction mixture: In a microcentrifuge tube, combine the kinase, its specific peptide substrate, and the desired concentration of the test inhibitor (or vehicle control) in the kinase reaction buffer.
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Initiate the kinase reaction: Add a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction mixture to start the phosphorylation reaction. The final ATP concentration should be close to the Km of the kinase for ATP.
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Incubate: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
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Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. The peptide substrate will bind to the paper, while the ATP will not.
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Wash: Wash the P81 paper squares multiple times with the stop solution (e.g., 0.5% phosphoric acid) to remove any unincorporated [γ-³²P]ATP.
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Quantify: Place the washed and dried P81 paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
H-8 serves as a valuable tool for studying cyclic nucleotide-dependent signaling pathways. Its moderate potency and selectivity for PKA and PKG make it a useful compound for initial investigations. For researchers requiring broader kinase inhibition, Staurosporine offers a potent but non-selective option. Conversely, for studies demanding higher selectivity for PKA, KT 5720 may be a more suitable choice, although its off-target effects should be considered. The selection of a kinase inhibitor should always be guided by the specific research question and validated through rigorous in vitro and cellular assays.
References
Isoquinoline-8-sulfonamide (H-89): A Comparative Guide to its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Isoquinoline-8-sulfonamide, commonly known as H-89, against a panel of protein kinases. The information is intended to assist researchers in interpreting experimental results and designing new studies involving this inhibitor. All data is presented in a clear, comparative format, with detailed experimental protocols and visualizations of relevant signaling pathways.
Kinase Inhibition Profile of this compound (H-89)
This compound (H-89) is a potent, cell-permeable, and reversible inhibitor of cAMP-dependent Protein Kinase A (PKA). It acts as a competitive inhibitor at the ATP-binding site of the kinase. While widely used as a selective PKA inhibitor, it is crucial to recognize that H-89 exhibits cross-reactivity with several other protein kinases. This off-target activity can lead to misinterpretation of experimental results if not carefully considered. The following table summarizes the inhibitory activity of H-89 against a panel of kinases, providing a comparative overview of its selectivity.
| Kinase | IC50 (nM) | Comments |
| Primary Target | ||
| Protein Kinase A (PKA) | 48 - 135 | Potent inhibitor, considered its primary target. |
| Off-Target Kinases | ||
| Ribosomal S6 Kinase 1 (S6K1) | 80 | Significant off-target activity. |
| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120 | Significant off-target activity. |
| Rho-associated Coiled-coil containing Protein Kinase II (ROCKII) | 270 | Moderate off-target activity. |
| Protein Kinase B (PKBα / AKT1) | 2600 | Weaker off-target activity. |
| Mitogen-activated Protein Kinase-activated Protein Kinase 1b (MAPKAP-K1b) | 2800 | Weaker off-target activity. |
| Protein Kinase G (PKG) | - | Reported to be 10-fold less sensitive than PKA. |
| Protein Kinase C (PKC) | - | Weak inhibition reported. |
| Casein Kinase | - | Weak inhibition reported. |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from multiple sources to provide a representative profile.
Experimental Protocols
The following is a generalized protocol for an in-vitro kinase inhibition assay, typical for determining the IC50 values presented above.
In-Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a method to measure the activity of a purified kinase in the presence of an inhibitor by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (H-89) stock solution (e.g., 10 mM in DMSO)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
-
96-well microplate
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound (H-89) in the kinase reaction buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
Kinase reaction buffer
-
Diluted H-89 or vehicle
-
Kinase-specific substrate
-
Purified kinase enzyme
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter papers multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other measurements.
-
Calculate the percentage of kinase inhibition for each H-89 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the H-89 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways of three key kinases inhibited by this compound: PKA, ROCKII, and S6K1. Understanding these pathways is crucial for interpreting the downstream effects of H-89 treatment in cellular and in-vivo studies.
Caption: The PKA signaling pathway is activated by extracellular signals leading to cellular responses.
Caption: The ROCKII signaling pathway regulates cytoskeletal dynamics.
Confirming On-Target Effects of Isoquinoline-8-Sulfonamide Kinase Inhibitors: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, validating that a small molecule inhibitor elicits its biological effects through the intended target is a critical step in drug discovery. This guide provides a comparative overview of genetic approaches to confirm the on-target effects of isoquinoline-8-sulfonamide-based kinase inhibitors, using the well-characterized Rho-kinase (ROCK) inhibitors, Fasudil and Y-27632, as illustrative examples.
The this compound scaffold is a key pharmacophore in a number of kinase inhibitors. To ensure that the observed cellular phenotype is a direct result of the inhibition of the intended kinase and not due to off-target effects, rigorous target validation is essential. Genetic methods, which directly manipulate the expression of the target protein, provide a powerful means to phenocopy or antagonize the effects of a small molecule inhibitor, thereby confirming its on-target activity.
This guide will compare three primary genetic approaches: RNA interference (siRNA), CRISPR/Cas9-mediated gene knockout, and CRISPR interference/activation (CRISPRi/a). We will also present alternative, non-genetic methods for a comprehensive overview.
Comparison of Genetic Approaches for On-Target Validation
The following table summarizes the key characteristics of each genetic approach, allowing for a direct comparison of their suitability for different experimental contexts.
| Feature | RNA Interference (siRNA/shRNA) | CRISPR/Cas9 Knockout |
| Mechanism | Post-transcriptional gene silencing by mRNA degradation. | Permanent gene disruption through DNA double-strand breaks and error-prone repair. |
| Effect | Transient knockdown of protein expression. | Permanent knockout of gene function. |
| Timeframe | Rapid effects, typically within 24-72 hours. | Requires selection and expansion of edited cells, can take several weeks. |
| Specificity | Can have off-target effects due to partial complementarity with other mRNAs.[1] | High on-target specificity, but potential for off-target DNA cleavage. |
| Throughput | High-throughput screening is readily achievable. | High-throughput screening is possible with pooled libraries. |
| Use Case | Rapidly assessing the contribution of a target to a phenotype; suitable for essential genes. | Definitive validation of a target's role; creating stable cell lines for long-term studies. |
Quantitative Data Comparison: Pharmacological vs. Genetic Inhibition of ROCK
To illustrate the comparative power of these approaches, the following table presents quantitative data on the effects of the this compound ROCK inhibitors, Fasudil and Y-27632, alongside the effects of genetic knockdown or knockout of ROCK1 and ROCK2.
| Method | Target(s) | Compound/Reagent | Cell Line | IC50 / % Knockdown | Phenotypic Effect | Reference |
| Pharmacological Inhibition | ROCK1, ROCK2, PKA, PKC, PKG | Fasudil | - | Ki (ROCK1): 0.33 µM, IC50 (ROCK2): 0.158 µM, IC50 (PKA): 4.58 µM, IC50 (PKC): 12.30 µM, IC50 (PKG): 1.650 µM | Vasodilation, Inhibition of smooth muscle contraction | [2][3] |
| Pharmacological Inhibition | ROCK1, ROCK2 | Y-27632 | Human Prostate Cells (WPMY-1 & BPH-1) | Dose-dependent inhibition of cell viability | Inhibition of proliferation, induction of apoptosis | [1][4] |
| siRNA Knockdown | ROCK1 | ROCK1-specific siRNA | Glomerular Trabecular Meshwork (GTM-3) cells | ~95% protein knockdown | 69% decrease in TGFβ2-induced PAI-1 secretion | [5] |
| siRNA Knockdown | ROCK2 | ROCK2-specific siRNA | Glomerular Trabecular Meshwork (GTM-3) cells | ~90% protein knockdown | Little to no effect on TGFβ2-induced PAI-1 secretion | [5] |
| siRNA Knockdown | ROCK1 & ROCK2 | siRNAs for ROCK1 & ROCK2 | Cultured Myometrial Cells | ~80% protein knockdown (both isoforms) | 51.2% reduction in pMYPT1 (Thr853) | [6] |
| CRISPR Knockout | ROCK2 | ROCK2 sgRNA | RPE-1 Trisomy 21 cells | Confirmed by Western Blot | ~17% increase in cell proliferation rate | [7] |
| CRISPR Knockout | ROCK1 & ROCK2 | - | Mouse Cardiomyocytes | Confirmed by Western Blot | Increased starvation-induced autophagy | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these genetic validation techniques.
Protocol 1: siRNA-Mediated Knockdown of ROCK1 and ROCK2
This protocol provides a general framework for transiently knocking down ROCK1 and ROCK2 expression in cultured mammalian cells.
Materials:
-
ROCK1- and ROCK2-specific siRNAs and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Appropriate cell culture medium and plates.
-
Reagents for Western blotting or qRT-PCR.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 pmol of siRNA into 50 µL of Opti-MEM I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.[9]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency of ROCK1 and ROCK2 at the mRNA level using qRT-PCR or at the protein level using Western blotting.[5][6]
-
Phenotypic Analysis: Following confirmation of successful knockdown, perform the desired functional assays to compare the phenotype of ROCK1/2-depleted cells with cells treated with the this compound inhibitor.
Protocol 2: CRISPR/Cas9-Mediated Knockout of ROCK2
This protocol outlines the steps for generating a stable ROCK2 knockout cell line using CRISPR/Cas9 technology.
Materials:
-
Cas9-expressing stable cell line.
-
Plasmids expressing two different sgRNAs targeting ROCK2.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Puromycin or other selection antibiotic.
-
Reagents for genomic DNA extraction, PCR, and Western blotting.
Procedure:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the ROCK2 gene into a suitable expression vector.
-
Transfection: Transfect the Cas9-expressing cells with the sgRNA expression plasmids.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have been successfully transfected.
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
Expansion and Screening: Expand the individual clones and screen for ROCK2 knockout by:
-
Genomic DNA analysis: Extract genomic DNA, PCR amplify the targeted region, and sequence to identify insertions or deletions (indels).
-
Western blotting: Lyse the cells and perform Western blotting to confirm the absence of the ROCK2 protein.[7]
-
-
Phenotypic Characterization: Once a knockout clone is confirmed, compare its phenotype to that of wild-type cells treated with the this compound inhibitor.
Visualizing the Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: The Rho/ROCK signaling pathway.
Caption: Genetic validation workflows.
Alternative and Complementary Approaches
While genetic methods are powerful, a multi-pronged approach to target validation is often the most robust. The following table outlines alternative techniques that can complement genetic approaches.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Provides direct evidence of target engagement in a cellular context. | Can be technically challenging and may not be suitable for all targets. |
| Chemical Proteomics | Uses chemical probes to identify the protein targets of a small molecule in a complex proteome. | Unbiased, proteome-wide view of on- and off-targets. | Requires specialized chemical probes and sophisticated mass spectrometry. |
| Kinome Profiling | Screens a compound against a large panel of kinases to assess its selectivity. | Provides a broad overview of the inhibitor's kinase selectivity profile. | Does not directly confirm target engagement in cells. |
| Rescue Experiments | Overexpression of a wild-type or drug-resistant mutant of the target protein to see if it reverses the inhibitor's effect. | Provides strong evidence for on-target activity. | Requires the generation of expression constructs and may not be feasible for all targets. |
Conclusion
Confirming the on-target effects of this compound kinase inhibitors is a cornerstone of their development as therapeutic agents. Genetic approaches, particularly siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, offer robust methods to validate the link between a compound's intended target and its observed biological effects. By comparing the phenotypic outcomes of pharmacological inhibition with those of genetic perturbation, researchers can gain a high degree of confidence in their lead compounds. The choice of method will depend on the specific experimental question, the resources available, and the desired timeline. For the most rigorous validation, a combination of genetic and non-genetic approaches is recommended to build a comprehensive and compelling target validation package.
References
- 1. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Disruption of both ROCK1 and ROCK2 genes in cardiomyocytes promotes autophagy and reduces cardiac fibrosis during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Isoquinoline Sulfonamide Derivatives and Their IC50 Values Against Key Protein Kinases
For Immediate Release
This publication provides a comprehensive comparative analysis of the half-maximal inhibitory concentration (IC50) values for a range of isoquinoline sulfonamide derivatives against critical protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a valuable resource for understanding the potency and selectivity of these inhibitors.
Introduction to Isoquinoline Sulfonamide Derivatives
Isoquinoline sulfonamide derivatives represent a significant class of small molecule inhibitors targeting a variety of protein kinases. These compounds have been instrumental in dissecting cellular signaling pathways and have led to the development of therapeutic agents for a range of diseases. Their mechanism of action typically involves competitive inhibition at the ATP-binding site of the kinase domain. This guide focuses on a comparative study of their IC50 values, providing a quantitative measure of their potency.
Comparative IC50 Data
The following table summarizes the IC50 values of prominent isoquinoline sulfonamide derivatives against ROCK1, ROCK2, PKA, and PKC. The data has been compiled from various scientific publications and commercial databases.
| Compound Name | Target Kinase | IC50 (nM) | Notes |
| Fasudil (HA-1077) | ROCK1 | 330 | A non-specific RhoA/ROCK inhibitor.[1][2] |
| ROCK2 | 158 - 1900 | Also inhibits other kinases at higher concentrations.[1][2][3] | |
| PKA | 1650 - 4580 | [1][2] | |
| PKC | 12300 | [1][2] | |
| Y-27632 | ROCK1 | 140 - 220 | A selective ROCK inhibitor.[][5] |
| ROCK2 | 300 | [5][6] | |
| PKA | >25,000 | Exhibits high selectivity for ROCK over PKA and PKC. | |
| PKC | >25,000 | ||
| H-89 | PKA | 48 - 135 | A potent and selective inhibitor of PKA.[7][8][9][10][11] |
| ROCK2 | 270 | Also inhibits other kinases such as MSK1 and S6K1.[8] | |
| PKG | Moderately inhibits | [11] | |
| PKCμ | Moderately inhibits | [11] | |
| Ripasudil (K-115) | ROCK1 | 51 | A potent ROCK inhibitor.[12] |
| ROCK2 | 19 | [12] | |
| Netarsudil (AR-13324) | ROCK1 | - | A potent ROCK inhibitor. |
| ROCK2 | - | ||
| Belumosudil (KD025) | ROCK1 | 24,000 | A selective ROCK2 inhibitor.[12] |
| ROCK2 | 105 | [12] | |
| LASSBio-2065 | ROCK1 | 3100 | A novel N-sulphonylhydrazone derivative.[13] |
| ROCK2 | 3800 | [13] |
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their characterization. The following is a generalized protocol for an in vitro kinase inhibition assay using the radiometric method with [γ-32P]ATP, a widely accepted standard.
Objective: To determine the concentration of an isoquinoline sulfonamide derivative that inhibits 50% of the activity of a target protein kinase.
Materials:
-
Purified recombinant protein kinase (e.g., ROCK1, PKA)
-
Specific peptide substrate for the kinase
-
Isoquinoline sulfonamide derivative stock solution (in DMSO)
-
[γ-32P]ATP (radiolabeled)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the isoquinoline sulfonamide derivative in DMSO.
-
Prepare a master mix containing the kinase reaction buffer, specific peptide substrate, and the protein kinase.
-
Prepare an ATP solution containing a mixture of non-radiolabeled ATP and a tracer amount of [γ-32P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a 96-well plate, add a small volume of each inhibitor dilution.
-
Add the kinase/substrate master mix to each tube/well.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the [γ-32P]ATP solution.
-
Incubate the reaction for a specific time, ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Separation:
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper/membrane. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-32P]ATP will not.
-
Wash the phosphocellulose paper/membrane multiple times with the wash buffer to remove any unbound [γ-32P]ATP.
-
-
Quantification of Phosphorylation:
-
Place the washed phosphocellulose paper/membrane in a scintillation vial with scintillation fluid.
-
Measure the amount of radioactivity (in counts per minute, CPM) using a scintillation counter. The CPM value is directly proportional to the amount of phosphorylated substrate and thus the kinase activity.
-
-
Data Analysis and IC50 Determination:
-
For each inhibitor concentration, calculate the percentage of kinase inhibition relative to a control reaction with no inhibitor (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizing Key Processes
To better understand the underlying biological and experimental frameworks, the following diagrams have been generated.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. clyte.tech [clyte.tech]
- 7. Reactome | RHO GTPases Activate ROCKs [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. assayquant.com [assayquant.com]
- 10. ROCK and Rho: Biochemistry and Neuronal Functions of Rho-Associated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Isoquinoline-8-sulfonamide Derivative Fasudil vs. the Novel Kinase Inhibitor GSK269962A
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Rho-Kinase (ROCK) Inhibitors
In the landscape of kinase inhibitor research, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a multitude of diseases, including cardiovascular disorders, neurological conditions, and cancer. The isoquinoline-sulfonamide derivative, Fasudil, has been a cornerstone in the study of ROCK inhibition. This guide provides a direct, data-driven comparison between Fasudil and a potent, next-generation novel kinase inhibitor, GSK269962A, to inform researchers and drug development professionals on their respective performance profiles.
At a Glance: Key Performance Metrics
A summary of the in vitro potency of Fasudil and GSK269962A against ROCK1 and ROCK2 is presented below. The data highlights the significantly increased potency of the novel inhibitor GSK269962A.
| Inhibitor | Target | IC50 (nM) |
| Fasudil | ROCK1 | 330 |
| ROCK2 | 158 | |
| GSK269962A | ROCK1 | 1.6 |
| ROCK2 | 4 |
In-Depth Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a paramount consideration in drug development to minimize off-target effects. Below is a comparative analysis of the kinase selectivity of Fasudil and GSK269962A against a panel of serine/threonine kinases.
Fasudil Kinase Selectivity Panel
The following table details the inhibitory activity of Fasudil at two different concentrations against a panel of kinases. Data is presented as the percentage of remaining kinase activity.
| Kinase Target | % Activity Remaining at 1µM Fasudil | % Activity Remaining at 10µM Fasudil |
| ROCK1 | 98.0 | 36.0 |
| ROCK2 | 25.0 | 4.0 |
| PRKX | 21.0 | 2.0 |
| PKN1 | 40.5 | Not Determined |
| MSK1 | 98.0 | 36.0 |
| MAP4K2 (GCK) | 104.0 | 83.0 |
| MAP4K4 (HGK) | 44.1 | Not Determined |
| MAP4K5 (KHS) | 36.3 | Not Determined |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1]
GSK269962A Kinase Selectivity Profile
GSK269962A demonstrates high selectivity for ROCK kinases. The IC50 values against a panel of related kinases are presented below, showcasing a significant selectivity margin.
| Kinase Target | IC50 (nM) |
| ROCK1 | 1.6 |
| ROCK2 | 4 |
| PRK2 | >10,000 |
| PKA | >10,000 |
| PKCα | >10,000 |
| MLCK | >10,000 |
Signaling Pathways and Experimental Visualization
To visually represent the mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Rho/ROCK Signaling Pathway and Points of Inhibition.
Caption: Workflow for In Vitro ROCK Inhibition Assay.
Caption: Workflow for Wound Healing (Scratch) Assay.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments to assess the efficacy of ROCK inhibitors.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., Myosin Phosphatase Target Subunit 1 - MYPT1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (Fasudil, GSK269962A) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase buffer).
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based Assay: Wound Healing (Scratch) Assay
This assay measures the effect of inhibitors on cell migration.
Materials:
-
A suitable cell line (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Test inhibitors (Fasudil, GSK269962A)
-
24-well tissue culture plates
-
p200 pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add fresh serum-free medium containing the desired concentrations of the test inhibitors or vehicle control.
-
Place the plate in an incubator and capture images of the scratch at 0 hours and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.
-
Analyze the images to measure the width or area of the scratch at each time point.
-
Calculate the percentage of wound closure for each condition and compare the migration rate between the inhibitor-treated and control groups.
Cell-Based Assay: Neurite Outgrowth Assay
This assay assesses the effect of inhibitors on the formation of neurites, a process highly dependent on cytoskeletal dynamics regulated by ROCK.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum
-
Differentiation medium (e.g., serum-free medium containing retinoic acid)
-
Test inhibitors (Fasudil, GSK269962A)
-
96-well poly-D-lysine coated plates
-
Microscope with a camera and image analysis software
Procedure:
-
Seed SH-SY5Y cells in a 96-well poly-D-lysine coated plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Induce differentiation by replacing the growth medium with differentiation medium containing the test inhibitors or vehicle control.
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images using appropriate software to quantify neurite length, number of neurites per cell, and branching.
-
Compare the neurite outgrowth parameters between the inhibitor-treated and control groups.
Conclusion
This guide provides a comprehensive, head-to-head comparison of the established ROCK inhibitor Fasudil and the novel, highly potent inhibitor GSK269962A. The presented data and experimental protocols offer a valuable resource for researchers to make informed decisions in the selection and application of these critical research tools. The superior potency and selectivity of GSK269962A suggest its potential for more targeted and effective modulation of the Rho/ROCK signaling pathway in various experimental models. However, the well-characterized profile and clinical precedent of Fasudil continue to make it a relevant tool for many research applications. The choice of inhibitor will ultimately depend on the specific experimental context and research question.
References
Assessing the Cellular Specificity of Isoquinoline-8-Sulfonamide-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline sulfonamide scaffold has given rise to a number of widely used, potent, and cell-permeable protein kinase inhibitors. While often cited for their primary targets, a comprehensive understanding of their cellular specificity is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics with improved safety and efficacy profiles. This guide provides an objective comparison of three prominent isoquinoline sulfonamide-based inhibitors—H-89, KN-62, and Y-27632—alongside the notoriously non-selective kinase inhibitor, Staurosporine. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool compound for their studies and to highlight the importance of considering off-target effects.
Kinase Inhibitor Specificity Profile
The inhibitory activity of H-89, KN-62, Y-27632, and Staurosporine against a panel of protein kinases is summarized in Table 1. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), reveals significant differences in their selectivity profiles.
| Kinase Target | H-89 IC50 (nM)[1] | KN-62 IC50 (nM) | Y-27632 IC50 (nM) | Staurosporine IC50 (nM) |
| PKA | 48 [2] | >10,000 | >10,000 | 2.7 |
| CaMKII | >10,000 | 900 | >10,000 | 6.2 |
| ROCK1 | 130 | >10,000 | 140-220 | 1.7 |
| ROCK2 | 270 | >10,000 | 140-220 | 2.5 |
| PKG | 480 | >10,000 | 25,000 | 4.6 |
| PKC | 28,000 | >10,000 | >25,000 | 0.7 |
| S6K1 | 80 | - | - | - |
| MSK1 | 120 | - | - | - |
| AKT/PKB | 2,600 | - | >25,000 | 5.8 |
| MAPKAP-K1b | 2,800 | - | - | - |
Table 1: Comparative Kinase Inhibitor Specificity. IC50 values for H-89, KN-62, Y-27632, and Staurosporine against a selection of protein kinases. Lower IC50 values indicate higher potency. Primary targets for each isoquinoline sulfonamide are highlighted in bold. Data for KN-62 and Y-27632 against a broader panel are less consistently reported in single studies, hence some fields are marked as "-". Staurosporine's broad activity is evident from its low nanomolar inhibition of a wide range of kinases.
Key Observations:
-
H-89 , while a potent inhibitor of Protein Kinase A (PKA) , also demonstrates significant activity against several other kinases, including S6K1, MSK1, and ROCK2, at concentrations commonly used in cell-based assays[1][3]. This polypharmacology necessitates careful interpretation of experimental results attributed solely to PKA inhibition.
-
KN-62 is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) . However, it is also a potent antagonist of the purinergic P2X7 receptor, an important consideration in studies involving purinergic signaling.
-
Y-27632 exhibits high selectivity for Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) . While it shows significantly less activity against other kinases like PKA and PKC, high concentrations may lead to off-target effects.
-
Staurosporine serves as a classic example of a non-selective kinase inhibitor, potently inhibiting a vast array of kinases with little discrimination[4][5]. Its use is generally limited to inducing apoptosis or as a positive control in broad kinase screening assays.
Signaling Pathways and Cellular Effects
The specificity of these inhibitors directly translates to their effects on distinct cellular signaling pathways. Understanding these pathways is critical for designing experiments and interpreting the resulting phenotypes.
H-89 and the PKA Signaling Pathway
H-89 primarily targets PKA, a key regulator of numerous cellular processes, including metabolism, gene expression, and cell proliferation.
Figure 1: PKA Signaling Pathway. Ligand binding to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to the production of cAMP. cAMP binds to the regulatory subunits of PKA, releasing the active catalytic subunits which can then phosphorylate downstream targets like CREB, leading to changes in gene expression. H-89 inhibits the catalytic activity of PKA.
KN-62 and the CaMKII Signaling Pathway
KN-62 targets CaMKII, a crucial mediator of calcium signaling involved in processes such as synaptic plasticity, learning, and memory.
Figure 2: CaMKII Signaling Pathway. An influx of intracellular calcium leads to the formation of the Ca2+/Calmodulin complex, which binds to and activates CaMKII. Active CaMKII then phosphorylates a variety of downstream substrates, leading to diverse cellular responses. KN-62 inhibits the activation of CaMKII by the Ca2+/Calmodulin complex.
Y-27632 and the ROCK Signaling Pathway
Y-27632 is a selective inhibitor of ROCK, a key effector of the small GTPase RhoA. The RhoA/ROCK pathway is central to the regulation of the actin cytoskeleton, cell adhesion, and motility.
Figure 3: ROCK Signaling Pathway. Active, GTP-bound RhoA stimulates ROCK, which in turn phosphorylates multiple substrates. A key downstream effect is the phosphorylation of Myosin Light Chain (MLC) and the inhibition of MLC Phosphatase, leading to increased contractility and actin cytoskeleton reorganization. Y-27632 directly inhibits ROCK activity.
Experimental Protocols
To assess the cellular specificity of a kinase inhibitor, it is essential to measure its effect on the phosphorylation of downstream targets of its intended kinase, as well as potential off-targets. Western blotting is a widely used technique for this purpose.
Protocol: Assessing Inhibitor Specificity by Western Blotting
This protocol describes a general workflow for evaluating the effect of a kinase inhibitor on the phosphorylation of a specific substrate in a cellular context.
Figure 4: Western Blotting Workflow. A step-by-step workflow for assessing kinase inhibitor activity in cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Kinase inhibitor stock solution (e.g., H-89 in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the phosphorylated substrate of interest (e.g., anti-phospho-CREB for PKA activity)
-
Primary antibody against the total protein of the substrate (for normalization)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the kinase inhibitor or vehicle control for the specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to account for any loading differences.
-
Conclusion
The isoquinoline sulfonamide-based inhibitors H-89, KN-62, and Y-27632 are valuable tools for dissecting specific protein kinase signaling pathways. However, as this guide illustrates, an awareness of their potential off-target effects is paramount for the rigorous interpretation of experimental data. H-89, while a potent PKA inhibitor, exhibits significant cross-reactivity with other kinases. KN-62's dual activity on CaMKII and the P2X7 receptor should be considered. Y-27632 stands out for its high selectivity for ROCK kinases. In contrast, Staurosporine's broad-spectrum activity makes it unsuitable for studying specific pathways but useful as a positive control for kinase inhibition. Researchers are encouraged to validate the specificity of their chosen inhibitor in their specific cellular context using methods such as those outlined in this guide to ensure the reliability and accuracy of their findings.
References
A Researcher's Guide to Orthogonal Validation of Kinase Inhibition by Isoquinoline-8-Sulfonamides
In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, rigorous and multifaceted validation of a compound's activity is paramount. Relying on a single assay can be misleading due to artifacts or assay-specific limitations. This guide provides a comparative overview of orthogonal (independent) methods for validating the inhibition of kinases by the isoquinoline-8-sulfonamide class of compounds, using the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Fasudil, as a representative example.
The Importance of Orthogonal Validation
Orthogonal validation involves using multiple, distinct methods that rely on different physical principles to measure a biological event. This approach provides a more robust and reliable assessment of a kinase inhibitor's potency, selectivity, and mechanism of action. By cross-referencing results from biochemical, biophysical, and cell-based assays, researchers can gain higher confidence in their findings and make more informed decisions in the drug development pipeline.
The Rho-Kinase (ROCK) Signaling Pathway
Isoquinoline-8-sulfonamides, such as Fasudil, are known to target the ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, and contraction.[1][2] Understanding this pathway is essential for interpreting the cellular effects of these inhibitors.
Caption: The Rho-kinase (ROCK) signaling pathway.
Comparison of Orthogonal Validation Methods
The following table summarizes the typical quantitative outputs for various orthogonal methods used to validate kinase inhibitors. Fasudil is used as a representative this compound targeting ROCK2.
| Method Category | Method | Principle | Key Parameter | Fasudil (ROCK2) - Representative Value |
| Biochemical | Radiometric Assay | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. | IC₅₀ | ~0.158 µM[3] |
| TR-FRET Assay | Measures inhibition of phosphorylation via a time-resolved fluorescence resonance energy transfer signal between a labeled antibody and a labeled substrate. | IC₅₀ | Typically in the sub-micromolar range. | |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures the direct binding of the inhibitor to the immobilized kinase by detecting changes in refractive index.[4] | K D (dissociation constant) | Expected in the sub-micromolar to low micromolar range. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of the inhibitor to the kinase, providing a complete thermodynamic profile.[5] | K D , ΔH, ΔS | Expected in the sub-micromolar to low micromolar range. | |
| Cell-Based | In-Cell Western | Quantifies the phosphorylation of a downstream substrate within fixed cells using fluorescently labeled antibodies. | IC₅₀ | ~4.9 µM (in PAH-SMCs)[6] |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement in live cells by assessing the thermal stabilization of the target protein upon inhibitor binding.[7] | EC₅₀ or Tagg shift | Expected to show a significant thermal shift at relevant concentrations. |
Experimental Protocols & Workflows
Biochemical Methods
These assays directly measure the catalytic activity of the purified kinase enzyme and its inhibition.
This is a traditional and highly sensitive method for measuring kinase activity.[8][9]
Experimental Protocol:
-
Reaction Mix Preparation: Prepare a master mix containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), the specific peptide substrate for the kinase, and the purified kinase enzyme.
-
Inhibitor Addition: Add varying concentrations of the this compound inhibitor (dissolved in DMSO) or DMSO vehicle control to reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP mix, which includes unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
Stop Reaction & Spot: Stop the reaction and spot the mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the paper multiple times with an acid solution (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the paper using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 6. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Safety Operating Guide
Navigating the Safe Disposal of Isoquinoline-8-sulfonamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isoquinoline-8-sulfonamide, a compound utilized in various research applications, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, grounded in established safety protocols.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified as harmful if swallowed and toxic in contact with skin.[1] It is also known to cause skin and serious eye irritation.[2] Furthermore, it poses a risk to the environment, being harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times when handling this chemical.[3][4]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed and approved waste disposal company.[3] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as general waste is not advised due to its hazardous nature and potential environmental impact.[3][5]
Operational Steps for Disposal:
-
Segregation and Labeling:
-
Isolate waste this compound, including any contaminated materials (e.g., weighing boats, gloves, pipette tips), from other laboratory waste streams.
-
Store the waste in a clearly labeled, sealed, and appropriate container. The label should prominently display the chemical name, "this compound," and relevant hazard symbols.
-
-
Consult Institutional Guidelines:
-
Review your institution's specific chemical waste management and environmental health and safety (EHS) protocols. Your EHS department will provide guidance on the proper procedures for waste pickup and disposal.
-
-
Arrange for Professional Disposal:
-
Contact your institution's designated hazardous waste management provider to schedule a pickup.
-
Ensure all required documentation for the waste transfer is completed accurately.
-
-
Interim Storage:
-
While awaiting pickup, store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from incompatible materials, particularly strong oxidizing agents and strong acids.[4]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and identifying information for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂S | [6][7] |
| Molecular Weight | 208.24 g/mol | [6][7] |
| CAS Number | 1505341-54-7 | [6] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. Isoquinoline-1-sulfonamide | C9H8N2O2S | CID 10104496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. health.qld.gov.au [health.qld.gov.au]
- 6. This compound | C9H8N2O2S | CID 80434252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
Personal protective equipment for handling Isoquinoline-8-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Isoquinoline-8-sulfonamide in a laboratory setting. Our goal is to furnish you with comprehensive, procedural guidance to ensure safe operational practices and proper disposal, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, based on safety data for structurally similar compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, as the substance may be harmful if absorbed through the skin and can cause skin irritation.[1] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of skin contact with spills or splashes. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
II. Quantitative Safety Data
| Hazard Identification | Data | Source |
| Acute Oral Toxicity | Harmful if swallowed. | Sigma-Aldrich SDS |
| Acute Dermal Toxicity | Toxic in contact with skin. | Sigma-Aldrich SDS |
| Skin Corrosion/Irritation | Causes skin irritation. | Sigma-Aldrich SDS |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Sigma-Aldrich SDS |
| Aquatic Toxicity (Acute) | Harmful to aquatic life. | Sigma-Aldrich SDS |
| Flash Point | 107 °C (224.6 °F) | Material Safety Data Sheet Isoquinoline, 97%[1] |
III. Operational Plan: Handling and Storage
A. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
The use of a chemical fume hood is strongly recommended to control exposure to dust and fumes.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Review the experimental protocol and have all required materials and equipment ready.
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound in a fume hood to avoid inhalation of dust. Use appropriate tools (e.g., spatula, weigh paper) to handle the material. Avoid generating dust.[1]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent with stirring to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all equipment and the work area to remove any residual contamination.
C. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible substances such as strong oxidizing agents.[2]
-
The storage area should be locked up or accessible only to authorized personnel.
IV. Experimental Protocol Example: Synthesis of a Quinoline-8-sulfonamide Derivative
The following is a generalized protocol based on published literature for the synthesis of N-substituted quinoline-8-sulfonamide derivatives. This illustrates a typical use-case for this compound's precursor, quinoline-8-sulfonyl chloride.
Objective: To synthesize a novel quinoline-8-sulfonamide derivative.
Materials:
-
Quinoline-8-sulfonyl chloride
-
Substituted amine
-
Dichloromethane (solvent)
-
Pyridine (base)
Procedure:
-
Dissolve quinoline-8-sulfonyl chloride (1 equivalent) in dichloromethane inside a fume hood.
-
Stir the solution for 1 hour at room temperature.
-
Cool the reaction mixture to 10 °C using an ice bath.
-
Slowly add the substituted amine (1 equivalent) to the reaction mixture.
-
Add a few drops of pyridine to act as a base and catalyze the reaction.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Allow the reaction to stir overnight at room temperature to ensure completion.
-
Upon completion, proceed with the appropriate workup and purification steps (e.g., washing with dilute acid, extraction, and column chromatography) to isolate the final product.[4]
V. Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Categorization:
-
Solid Waste: Unused or expired this compound, and any grossly contaminated materials (e.g., weigh boats, paper towels).
-
Liquid Waste: Solutions containing this compound and rinsates from cleaning glassware.
-
Sharps Waste: Any contaminated needles or sharp implements.
B. Disposal Procedures:
-
Collection:
-
Collect all waste in clearly labeled, sealed, and compatible containers.
-
Do not mix with other incompatible waste streams.
-
-
Treatment and Disposal:
-
Dispose of contents and containers to an approved waste disposal plant.[3]
-
For sulfonamide-containing waste, which may have antimicrobial properties, it is important to prevent release into the sewer system where it could impact wastewater treatment processes.[5]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of sulfonamide-containing chemical waste. In some cases, incineration or other specialized chemical waste treatment methods may be required.
-
VI. Emergency Procedures
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water. Seek immediate medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice from an ophthalmologist.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]
-
In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1]
Caption: Workflow for the safe handling of this compound.
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 5. eponline.com [eponline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
